Isopropyl sulfone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-ylsulfonylpropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2S/c1-5(2)9(7,8)6(3)4/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDULHUHNYHJYKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90208199 | |
| Record name | Isopropyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
595-50-6 | |
| Record name | 2-[(1-Methylethyl)sulfonyl]propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=595-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl sulfone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60710 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isopropyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOPROPYL SULFONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Isopropyl sulfone chemical structure and properties
An In-Depth Technical Guide to Diisopropyl Sulfone: Structure, Properties, Synthesis, and Applications
Introduction to Dithis compound
The sulfone functional group, characterized by a central hexavalent sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms (R-S(=O)₂-R'), is a cornerstone of modern chemistry. Sulfones are renowned for their exceptional chemical and thermal stability, properties that have led to their widespread use in high-performance polymers, specialty solvents, and pharmaceuticals[1]. Dithis compound, also known as 2-propan-2-ylsulfonylpropane, is a simple, symmetric aliphatic sulfone. While not as extensively studied as its polymeric counterparts or its analog dimethyl sulfone (DMSO₂), its structure provides a valuable model for understanding the fundamental properties of the sulfonyl group. This guide, intended for researchers and drug development professionals, offers a detailed examination of the chemical structure, physicochemical properties, synthesis, and potential applications of dithis compound, grounded in established chemical principles and authoritative data.
Chemical Identity and Structure
Nomenclature and Chemical Identifiers
Correctly identifying a chemical compound is paramount for reproducible research and safety. Dithis compound is cataloged under several identifiers across major chemical databases.
| Identifier | Value | Source |
| IUPAC Name | 2-propan-2-ylsulfonylpropane | [2] |
| Common Name | Dithis compound, this compound | [2] |
| CAS Registry Number | 595-50-6 | [3] |
| Molecular Formula | C₆H₁₄O₂S | [3] |
| Molecular Weight | 150.239 g/mol | [3] |
| InChI Key | ZDULHUHNYHJYKA-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CC(C)S(=O)(=O)C(C)C | [2][4] |
Molecular Structure and Bonding
The molecular structure of dithis compound consists of a central sulfonyl group to which two isopropyl groups are attached. The sulfur atom is in a +6 oxidation state and adopts a tetrahedral geometry with the two oxygen atoms and two carbon atoms. The S=O double bonds are strong and highly polarized, contributing to the compound's characteristic stability and polarity.
Caption: Molecular Structure of Dithis compound.
Physicochemical Properties
The physical properties of a compound dictate its behavior in various systems and are crucial for designing experimental procedures and applications. While comprehensive experimental data for dithis compound is limited, key properties have been reported.
| Property | Value | Remarks | Source |
| Melting Point | 305 - 309 K (32 - 36 °C) | Data from multiple experimental sources. | [3] |
| Boiling Point | Not available | Data for the related diisopropyl sulfate is 94 °C at 7 mmHg[5]. High boiling points are typical for sulfones (e.g., diphenyl sulfone at 379 °C). | |
| Density | Not available | Expected to be slightly less dense than water. | |
| Solubility | Not available | Simple dialkyl sulfones exhibit moderate polarity. Expected to be sparingly soluble in water but miscible with many organic solvents like alcohols, acetone, and toluene, similar to diphenyl sulfone[1]. |
Synthesis and Purification
Synthetic Strategy: Oxidation of Thioethers
The most direct and common route for preparing sulfones is the oxidation of their corresponding thioethers (sulfides)[1]. This transformation involves the addition of two oxygen atoms to the sulfur center, typically proceeding through a sulfoxide intermediate. The choice of oxidant and reaction conditions is critical to prevent over-oxidation or side reactions and to achieve a high yield of the desired sulfone. A variety of oxidizing agents can be employed, including hydrogen peroxide, peroxy acids (like m-CPBA), and potassium permanganate[6]. Catalyst-free systems using reagents like Oxone (2KHSO₅·KHSO₄·K₂SO₄) are also effective and offer a greener alternative, where the choice of solvent can selectively yield either the sulfoxide or the sulfone[7].
Featured Protocol: Synthesis via Hydrogen Peroxide Oxidation
This protocol describes a robust and scalable method for synthesizing dithis compound from diisopropyl sulfide using hydrogen peroxide as the oxidant.
Causality Statement: Hydrogen peroxide (30% w/w) is selected as a cost-effective and environmentally benign oxidant. Glacial acetic acid serves as both a solvent to ensure miscibility of the reactants and as a catalyst to activate the peroxide for the oxidation process. The reaction is initially conducted at room temperature to control the initial exothermic phase before being heated to drive the reaction to completion, ensuring the full conversion of the intermediate sulfoxide to the final sulfone product.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diisopropyl sulfide (1.0 equivalent) in glacial acetic acid (5-10 volumes).
-
Oxidant Addition: To the stirring solution, add 30% aqueous hydrogen peroxide (2.2 - 2.5 equivalents) dropwise via an addition funnel. Maintain the temperature below 30-40 °C during the addition, using an ice bath if necessary to control the exotherm.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting sulfide is consumed.
-
Completion: Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours to ensure complete oxidation of the intermediate sulfoxide to the sulfone. Monitor via TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing cold water (10-20 volumes). The dithis compound, being a solid with low water solubility, should precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove acetic acid and residual peroxide.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or isopropanol, to yield pure dithis compound as a white crystalline solid.
-
Validation: Dry the purified product under vacuum. Confirm its identity and purity by measuring its melting point (Lit: 32-36 °C)[3] and through spectroscopic analysis (NMR, IR).
Synthesis and Purification Workflow
The logical flow from starting materials to a validated final product is a hallmark of a self-validating protocol.
Caption: Workflow for Synthesis and Purification.
Predicted Spectroscopic Characterization
While a dedicated spectral database entry for dithis compound was not identified, its ¹H NMR, ¹³C NMR, and IR spectra can be reliably predicted based on its structure and data from analogous compounds.
-
¹H NMR: The spectrum is expected to be simple due to the molecule's symmetry.
-
A septet at approximately δ 3.0-3.4 ppm . This signal corresponds to the two equivalent methine protons (-CH -), with splitting caused by the 12 adjacent methyl protons.
-
A doublet at approximately δ 1.3-1.5 ppm . This signal, with an integration of 12H, corresponds to the 12 equivalent methyl protons (-CH₃ ), split by the single adjacent methine proton.
-
-
¹³C NMR: Two signals are expected.
-
A signal around δ 50-55 ppm for the two equivalent methine carbons (C H).
-
A signal around δ 15-20 ppm for the four equivalent methyl carbons (C H₃).
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic absorptions of the sulfonyl group.
-
~1300-1350 cm⁻¹: A strong, sharp peak corresponding to the asymmetric S=O stretch . This is a highly reliable indicator of the sulfone group[8].
-
~1120-1160 cm⁻¹: A strong, sharp peak corresponding to the symmetric S=O stretch [8].
-
~2850-3000 cm⁻¹: C-H stretching vibrations from the isopropyl alkyl groups.
-
Applications and Current Research
Specific industrial or pharmaceutical applications for dithis compound are not well-documented in the literature. However, based on its chemical structure and the known uses of similar compounds, several potential applications can be inferred.
-
Polar Aprotic Solvent: Like dimethyl sulfone (DMSO₂), dithis compound is a polar, aprotic compound. The sulfonyl group imparts high polarity, while the lack of acidic protons makes it suitable for reactions involving strong bases. Its expected high boiling point and thermal stability could make it a useful solvent for high-temperature syntheses or as a medium for specialty polymers[1].
-
Chemical Intermediate: The methine protons adjacent to the sulfonyl group are weakly acidic and can be deprotonated with a strong base. This allows for the formation of a carbanion, which can then be used in various carbon-carbon bond-forming reactions, making it a potential building block in organic synthesis.
-
Plasticizer or Additive: Simple sulfones have been explored as plasticizers and additives in various materials[2]. The stability and polarity of dithis compound could make it a candidate for modifying the properties of certain polymers.
It is important to note that these are potential applications inferred from chemical principles. Further research is required to validate its utility in these or other areas.
Safety and Handling
Crucial Distinction: It is imperative not to confuse diisopropyl sulfone with diisopropyl sulfate (CAS 2973-10-6). Diisopropyl sulfate is a potent alkylating agent and is classified as harmful, corrosive, and a suspected carcinogen[9][10]. In contrast, simple, non-functionalized dialkyl sulfones like dimethyl sulfone and diethyl sulfone are generally considered to have low toxicity[11][12].
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential dust or vapors.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
Dithis compound serves as an excellent model for the fundamental chemistry of the sulfonyl functional group. It is characterized by a stable, symmetric structure and can be reliably synthesized via the oxidation of its corresponding sulfide. While specific applications remain to be explored, its properties suggest potential as a specialty solvent or chemical intermediate. As with any compound with limited public data, it should be handled with appropriate caution, paying close attention to distinguish it from the more hazardous diisopropyl sulfate. This guide provides a solid technical foundation for researchers interested in exploring the chemistry and potential of this simple yet illustrative molecule.
References
- ChemicalBook. (2025). DIISOPROPYL SULFATE | 2973-10-6. Retrieved from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5352920.htm
- Aaronchem. (n.d.). 595-50-6 | MFCD00039843 | 2-[(1-Methylethyl)sulfonyl]propane. Retrieved from https://www.aaronchem.com/product/2-1-methylethyl-sulfonyl-propane-595-50-6-mfcd00039843
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Diphenyl Sulfone | 127-63-9. Retrieved from https://www.tcichemicals.com/IN/en/p/P0231
- PubChem. (n.d.). This compound | C6H14O2S | CID 96232. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/96232
- NIST. (n.d.). dithis compound. In NIST Chemistry WebBook. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C595506
- PubChem. (n.d.). Diisopropyl sulfate | C6H14O4S | CID 18096. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/18096
- Wikipedia. (n.d.). Sulfone. Retrieved from https://en.wikipedia.org/wiki/Sulfone
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities. Retrieved from https://www.sigmaaldrich.com/technical-documents/articles/technical-articles/analytical-chemistry/nmr-spectroscopy/nmr-chemical-shifts-of-impurities
- Ellzy, M. W., Jensen, J. O., & Kay, J. G. (2003). Vibrational Frequencies and Structural Determinations of Di-Vinyl Sulfone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(4), 867-81. Retrieved from https://pubmed.ncbi.nlm.nih.gov/12609637/
- TCI Chemicals. (2025). SAFETY DATA SHEET - Diisopropyl Sulfate. Retrieved from https://www.tcichemicals.com/assets/sds/D2954_EN.pdf
- Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from https://www.organic-chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Advancing Chemical Research with Diisopropyl Sulfate (DIPS) - Properties and Uses. Retrieved from https://www.inno-pharmchem.com/news/advancing-chemical-research-with-diisopropyl-sulfate-dips-properties-and-uses-32432969.html
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Diethyl sulfone. Retrieved from https://www.fishersci.com/sds?productName=AA1743906
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from https://www.researchgate.
- NCBI. (n.d.). Diisopropyl Sulfate. In Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals. Retrieved from https://www.ncbi.nlm.nih.gov/books/NBK559381/
- Chemos GmbH & Co. KG. (2023). Safety Data Sheet: Ethyl this compound. Retrieved from https://www.chemos.de/import/sdb/A0065308_sdb_en.pdf
- ResearchGate. (n.d.). Reaction of diisopropyl sulfide with disulfur dichloride. Retrieved from https://www.researchgate.net/publication/285582798_Reaction_of_diisopropyl_sulfide_with_disulfur_dichloride
- Fritz Haber Institute. (2006). Infrared spectroscopy of hydrated sulfate dianions. Retrieved from https://www.fhi.mpg.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
- Lee, Y., et al. (2024). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molecules, 29(1), 1-13. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10780792/
- NIST. (n.d.). Diphenyl sulfone. In NIST Chemistry WebBook. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C127639
- Alfa Chemistry. (n.d.). CAS 3359-70-4 Dithis compound. Retrieved from https://www.alfa-chemistry.com/cas_3359-70-4.htm
- ChemicalBook. (n.d.). Diisopropyl ether(108-20-3) 1H NMR spectrum. Retrieved from https://www.chemicalbook.com/spectrum/108-20-3_1HNMR.htm
- Royal Society of Chemistry. (2014). Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. Green Chemistry. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2014/gc/c4gc00533a
- Benchchem. (2025). An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Diisopropyl Phosphonate. Retrieved from https://www.benchchem.
- Fisher Scientific. (2016). SAFETY DATA SHEET - Dimethyl sulfone. Retrieved from https://www.fishersci.com/sds?productName=AC117010010
- ChemicalBook. (n.d.). DIBENZOTHIOPHENE SULFONE(1016-05-3) IR Spectrum. Retrieved from https://www.chemicalbook.com/spectrum/1016-05-3_IR.htm
Sources
- 1. Diisopropyl ether - Wikipedia [en.wikipedia.org]
- 2. You are being redirected... [schultzchem.com]
- 3. dithis compound [webbook.nist.gov]
- 4. 595-50-6 | MFCD00039843 | 2-[(1-Methylethyl)sulfonyl]propane [aaronchem.com]
- 5. DIISOPROPYL SULFATE | 2973-10-6 [chemicalbook.com]
- 6. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Diisopropyl sulfate | C6H14O4S | CID 18096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. fishersci.com [fishersci.com]
Technical Guide: Isopropyl Sulfone vs. Sulfolane in High-Voltage Electrolytes
The electrochemical stability of sulfone-based electrolytes is a critical area of research for high-voltage (>4.5 V) Lithium-ion batteries (LIBs).[1][2] While Sulfolane (Tetramethylene sulfone, TMS) has long been the gold standard for oxidative stability, its high melting point (27.5 °C) and viscosity limit its low-temperature performance.[3] Isopropyl Sulfones —specifically the asymmetric Ethyl Isopropyl Sulfone (EiPS) —have emerged as a superior alternative, offering a liquid state at room temperature and surprisingly high dielectric constants while retaining the extreme anodic stability characteristic of the sulfonyl group.
The following technical guide details the comparative electrochemical profiles, physicochemical properties, and experimental validation protocols for these two solvents.
Executive Summary
This guide compares the electrochemical and physicochemical viability of Sulfolane (TMS) versus This compound derivatives (specifically Ethyl this compound, EiPS ) for use in high-voltage (>5.0 V vs. Li/Li⁺) battery electrolytes.
-
Sulfolane (TMS): The incumbent high-voltage solvent.[3] Exceptional anodic stability (>5.8 V) but suffers from a high melting point (solid at RT) and high viscosity, necessitating co-solvents that often compromise stability.
-
Ethyl this compound (EiPS): The challenger.[4][5] An acyclic sulfone that retains the >5.5 V oxidative window but remains liquid down to -8 °C. It exhibits a higher dielectric constant (ε ≈ 56) than Sulfolane, facilitating superior salt dissociation without the need for destabilizing co-solvents.
Molecular Architecture & Physicochemical Properties
The fundamental difference lies in the structural rigidity. Sulfolane is a cyclic five-membered ring, locking the sulfonyl dipole in a fixed orientation. Isopropyl sulfones are acyclic (linear/branched), allowing conformational flexibility that disrupts crystal packing (lowering MP) and reduces viscosity.
Comparative Data Profile
| Property | Sulfolane (TMS) | Ethyl this compound (EiPS) | Impact on Battery Performance |
| Structure | Cyclic (C₄H₈SO₂) | Acyclic (C₅H₁₂SO₂) | Cyclic = Rigid/Viscous; Acyclic = Flexible/Fluid. |
| Melting Point | 27.5 °C (Solid at RT) | -8 °C (Liquid at RT) | EiPS allows operation at lower temps without solidification. |
| Boiling Point | 285 °C | 265 °C | Both are high-boiling, ensuring thermal safety. |
| Viscosity (30°C) | ~10.3 cP | ~5.0 - 6.0 cP (Est.) | Lower viscosity of EiPS improves ion transport (Walden rule). |
| Dielectric Constant (ε) | ~43.3 | ~56 (at 30°C) | Higher ε in EiPS improves salt dissociation (solubility). |
| Oxidation Potential | > 5.8 V vs. Li/Li⁺ | > 5.5 V vs. Li/Li⁺ | Both support high-voltage cathodes (e.g., LNMO). |
| Flash Point | 165 °C | High (>140 °C) | Both offer superior safety over carbonates. |
Note on "Dithis compound": The symmetric Dithis compound (DiPS) is typically solid at room temperature (MP > 70°C) due to high symmetry. Therefore, EiPS is the practical "isopropyl" candidate for electrolytes.
Structural Visualization
Figure 1: Structural comparison highlighting the transition from rigid cyclic sulfolane to flexible acyclic EiPS.
Electrochemical Stability Window (ESW)
The defining feature of sulfones is the highly oxidized sulfur atom (S⁶⁺), which strongly withdraws electrons, lowering the Highest Occupied Molecular Orbital (HOMO) energy. This makes them resistant to oxidation (losing electrons to the cathode).
Anodic Stability (Oxidation)
Both Sulfolane and EiPS exhibit anodic stability limits exceeding 5.5 V vs. Li/Li⁺ .[3]
-
Mechanism: The electron-withdrawing sulfonyl group (-SO₂-) deactivates the adjacent alkyl chains. Oxidation eventually occurs at the α-hydrogen (C-H bond next to Sulfur).
-
Isopropyl Advantage: The branched isopropyl group in EiPS provides steric hindrance, potentially protecting the sulfur center, though the presence of tertiary carbons can theoretically be a weak point. Experimental data confirms EiPS retains stability comparable to Sulfolane.
Cathodic Stability (Reduction)
This is the "Achilles' heel" of sulfones.
-
Graphite Incompatibility: Pure sulfones (both TMS and EiPS) are generally incompatible with graphite anodes. They tend to co-intercalate with Li⁺ ions, causing exfoliation of the graphene layers before a stable Solid Electrolyte Interphase (SEI) can form.
-
Solution: Neither solvent can be used purely with graphite. They require SEI-forming additives (e.g., Vinylene Carbonate - VC, or Fluoroethylene Carbonate - FEC) or high-concentration salt formulations (HCE) to passivate the anode.
ESW Energy Diagram
Figure 2: Energy diagram showing the wide oxidative window of sulfones. The gap between the Cathode Potential and Solvent HOMO ensures high-voltage stability.
Experimental Protocols for Stability Validation
To rigorously validate the stability claims, the following experimental workflows are recommended. These protocols ensure self-validating results by isolating anodic and cathodic behaviors.
Protocol A: Linear Sweep Voltammetry (LSV) for Anodic Limit
Objective: Determine the oxidative decomposition voltage (
-
Cell Setup: Use a 3-electrode glass cell or coin cell.
-
Working Electrode (WE): Platinum (Pt) disk or Glassy Carbon (inert surface).
-
Counter Electrode (CE): Lithium metal foil.
-
Reference Electrode (RE): Lithium metal (
).[6]
-
-
Electrolyte Prep: Dissolve 1M LiPF₆ or LiFSI in the target sulfone (TMS or EiPS). Note: TMS requires heating to ~35°C to melt.
-
Procedure:
-
Rest cell for 2 hours to reach Open Circuit Voltage (OCV) equilibrium.
-
Sweep potential from OCV to 6.5 V vs. Li/Li⁺ .
-
Scan Rate: 0.1 mV/s (slow scan is critical to detect onset currents).
-
-
Analysis: Define
as the voltage where current density exceeds 10 µA/cm² .
Protocol B: Cyclic Voltammetry (CV) for Graphite Compatibility
Objective: Assess reductive stability and intercalation reversibility.
-
Cell Setup:
-
WE: Graphite composite electrode (MCMB or Artificial Graphite).
-
CE/RE: Lithium metal.[6]
-
-
Procedure:
-
Cycle voltage between 2.0 V and 0.01 V .
-
Scan Rate: 0.1 mV/s.
-
-
Analysis:
-
Look for a sharp reduction peak around 0.5 - 0.8 V . Large irreversible peaks indicate solvent decomposition/exfoliation.
-
Reversible lithiation peaks (< 0.2 V) indicate successful intercalation.
-
Workflow Diagram
Figure 3: Experimental workflow for characterizing electrochemical stability windows.
Conclusion & Strategic Recommendation
For researchers developing electrolytes for 5V-class cathodes (e.g., LiNi₀.₅Mn₁.₅O₄):
-
Use Sulfolane (TMS) if your application is strictly high-temperature (>30°C) or if you are using a cosolvent system where TMS is a minor component (<30 vol%) to boost stability.
-
Use Ethyl this compound (EiPS) if you require a single-solvent system or need low-temperature operability . EiPS offers the "holy grail" combination of the sulfone group's anodic stability with the liquid range and transport properties of linear solvents.
Final Verdict: EiPS represents the next generation of sulfone electrolytes, resolving the viscosity and melting point bottlenecks of Sulfolane without compromising the electrochemical stability window.
References
-
Electrochemical Windows of Sulfone-Based Electrolytes for High-Voltage Li-Ion Batteries. Journal of Physical Chemistry B.
-
Ethyl this compound Modulating to Achieve Stable High-Voltage Electrolyte for Lithium-Ion Batteries. ACS Applied Materials & Interfaces.
-
Solid–Liquid Interfacial Properties Related to Ionic Conductivity of Mixtures of Metal Oxide Particles and Lithium Bis(fluorosulfonyl)amide-Sulfone Electrolytes. J-Stage.
-
Sulfone-Based Electrolytes for Lithium-Ion Batteries. Journal of The Electrochemical Society.
-
Tuning of Ionic Liquid–Solvent Electrolytes for High-Voltage Electrochemical Double Layer Capacitors. MDPI.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Electrochemical windows of sulfone-based electrolytes for high-voltage Li-ion batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2021020005A1 - Alkali metal electrode treatment agent, electrolytic solution for alkali metal secondary battery, alkali metal electrode, alkali metal secondary battery, and module - Google Patents [patents.google.com]
Introduction: The Sulfone Functional Group in Modern Chemistry
An In-depth Technical Guide to Diisopropyl Sulfone: Properties, Synthesis, and Applications
The sulfone group (R-S(=O)₂-R') is a structurally simple yet functionally significant moiety that occupies a pivotal role in both medicinal chemistry and materials science. Characterized by a central hexavalent sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon substituents, the sulfone group is more than a mere linker. Its strong electron-withdrawing nature, metabolic stability, and ability to act as a hydrogen bond acceptor make it a "chemical chameleon"[1]. Molecules incorporating this group range from blockbuster drugs like Dapsone, an antibacterial and anti-inflammatory agent, to high-performance polymers such as polyethersulfone (PES) used in biomedical applications[2][3][4].
This guide focuses on a specific member of this class: Dithis compound. While not as widely documented in high-impact applications as its aromatic counterparts, its fundamental physicochemical properties provide a valuable model for understanding aliphatic sulfones. For researchers and drug development professionals, dithis compound serves as an important reference compound, a potential polar aprotic solvent, and a stable building block for more complex molecular architectures. This document provides a comprehensive overview of its core properties, reliable synthetic protocols, and an expert perspective on its potential applications.
Core Physicochemical Properties of Dithis compound
A precise understanding of a compound's physical properties is the foundation of its application in any scientific endeavor. The molecular weight and density of dithis compound, along with other key identifiers and thermal properties, dictate its behavior in solution, its suitability as a solvent, and the analytical methods for its characterization.
| Property | Value | Source |
| Molecular Weight | 150.24 g/mol | [5][] |
| Molecular Formula | C₆H₁₄O₂S | [5][][7] |
| Density | 0.973 g/cm³ | [5][] |
| IUPAC Name | 2-(propane-2-sulfonyl)propane | [7] |
| CAS Registry Number | 595-50-6 | [7][8] |
| Canonical SMILES | CC(C)S(=O)(=O)C(C)C | [5] |
| Boiling Point | 234.6 °C (at 760 mmHg) | [5] |
| Melting Point | 32-36 °C (305-309 K) | [7] |
| Flash Point | 90.2 °C | [5] |
Synthesis and Characterization: From Sulfide to Sulfone
The most reliable and common route to synthesizing sulfones is the oxidation of the corresponding sulfide[1]. This transformation offers high yields and predictability. The synthesis of dithis compound from diisopropyl sulfide is a classic example of this pathway, proceeding through a sulfoxide intermediate.
Oxidation Pathway
The oxidation must be carefully controlled. A mild oxidizing agent or stoichiometric control can isolate the intermediate diisopropyl sulfoxide, while a stronger agent or excess oxidant will drive the reaction to completion, yielding the target dithis compound. This stepwise oxidation is a cornerstone of sulfur chemistry.
Caption: Oxidation pathway from sulfide to sulfone.
Field-Proven Experimental Protocol: Oxidation of Diisopropyl Sulfide
This protocol is based on established methods for sulfide-to-sulfone oxidation, providing a self-validating system through characterization checkpoints. The choice of a potent oxidizing system like hydrogen peroxide in acetic acid is common, but for milder conditions, methods like those referenced by the National Institute of Standards and Technology (NIST) using catalytic osmium tetraoxide can be employed[7].
Objective: To synthesize dithis compound via the oxidation of diisopropyl sulfide.
Materials:
-
Diisopropyl sulfide
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% w/w solution)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diisopropyl sulfide (1 equivalent) in glacial acetic acid (10 volumes). Causality: Acetic acid serves as a solvent and a catalyst for the oxidation by hydrogen peroxide.
-
Addition of Oxidant: Cool the flask in an ice bath. Slowly add hydrogen peroxide (2.2 equivalents) dropwise, ensuring the internal temperature does not exceed 20°C. Causality: The reaction is exothermic. Slow addition prevents overheating and potential side reactions. Using a slight excess of oxidant ensures complete conversion to the sulfone.
-
Reaction Progression: After addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting sulfide is consumed.
-
Workup & Extraction: Carefully pour the reaction mixture into a separatory funnel containing cold water. Extract the aqueous phase three times with dichloromethane. Causality: This separates the organic product from the acetic acid and residual peroxide. Multiple extractions ensure maximum product recovery.
-
Neutralization: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution until effervescence ceases, followed by a final wash with brine. Causality: The bicarbonate wash neutralizes any remaining acetic acid, which is crucial for preventing product degradation during concentration.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude dithis compound.
-
Purification & Characterization: The crude product, a low-melting solid or oil, can be purified by recrystallization or column chromatography if necessary. The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Self-validating workflow for chemical synthesis.
Applications in Research and Drug Development
While dithis compound itself is not an active pharmaceutical ingredient, its properties make it relevant in several areas of research.
-
Polar Aprotic Solvent: With its high boiling point and polar sulfone group, it can be considered as a stable polar aprotic solvent for specialized applications where protic solvents would interfere with the reaction chemistry. Its stability to both acidic and basic conditions is a key advantage.
-
Chemical Intermediate: The isopropyl groups can be functionalized, or the entire molecule can be used as a stable core for building larger chemical entities. In drug development, incorporating a sulfone group is a common strategy to improve pharmacokinetic properties, such as metabolic stability and solubility.
-
Reference Compound: For analytical and spectroscopic studies, simple, well-characterized molecules like dithis compound serve as invaluable reference points for calibrating instruments and interpreting data for more complex sulfone-containing molecules.
Expert Note: Distinguishing Sulfone from Sulfate It is critical for researchers to distinguish dithis compound from the similarly named diisopropyl sulfate.
-
Dithis compound (C₆H₁₄O₂S): Chemically inert and stable. The sulfur is bonded directly to two carbon atoms. It is the subject of this guide.
-
Diisopropyl Sulfate (C₆H₁₄O₄S): A highly reactive alkylating agent and is used as a reagent for O-sulfation[9][10][11]. The sulfur atom is ester-linked to the isopropyl groups via oxygen atoms (C-O-S-O-C). It is significantly more hazardous.
This distinction is fundamental to laboratory safety and experimental design.
Conclusion
Dithis compound, defined by a molecular weight of 150.24 g/mol and a density of 0.973 g/cm³, serves as an exemplary model for aliphatic sulfones. Its straightforward synthesis via sulfide oxidation provides a reliable product for use as a stable chemical building block, a potential specialty solvent, or an analytical standard. For scientists in the pharmaceutical and chemical industries, a thorough understanding of such fundamental molecules is not merely academic; it is the bedrock upon which new materials and medicines are built. The integrity of research depends on the precise application of well-characterized compounds, and dithis compound is a prime example of such a foundational chemical tool.
References
-
National Institute of Standards and Technology (NIST). dithis compound in NIST Chemistry WebBook [Online]. Available at: [Link]
-
National Institute of Standards and Technology (NIST). dithis compound [Online]. Available at: [Link]
-
PubChem, National Center for Biotechnology Information. Diisopropyl sulfate [Online]. Available at: [Link]
-
Wikipedia. Vinyl sulfone [Online]. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd [Online]. Available at: [Link]
-
Organic Chemistry Portal. Vinyl sulfone synthesis by C-S coupling reactions [Online]. Available at: [Link]
-
Nature Communications. Dimethyl sulfate and diisopropyl sulfate as practical and versatile O-sulfation reagents [Online]. Available at: [Link]
-
Plastic Surgery Key. Innovative Use of Dapsone [Online]. Available at: [Link]
-
Thieme. Recent Advances in the Synthesis of Sulfones [Online]. Available at: [Link]
-
ResearchGate. Reaction of diisopropyl sulfide with disulfur dichloride [Online]. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Advancing Chemical Synthesis with Diisopropyl Sulfite: A Focus on Versatility [Online]. Available at: [Link]
-
PubMed. Innovative use of dapsone [Online]. Available at: [Link]
-
MDPI. Polyethersulfone Polymer for Biomedical Applications and Biotechnology [Online]. Available at: [Link]
- Google Patents. Process for the formation and purification of aromatic sulfones [Online].
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Innovative Use of Dapsone | Plastic Surgery Key [plasticsurgerykey.com]
- 3. Innovative use of dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 7. dithis compound [webbook.nist.gov]
- 8. dithis compound [webbook.nist.gov]
- 9. Diisopropyl sulfate | C6H14O4S | CID 18096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. DIISOPROPYL SULFATE | 2973-10-6 [chemicalbook.com]
- 11. Dimethyl sulfate and diisopropyl sulfate as practical and versatile O-sulfation reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Diisopropyl Sulfone Toxicity & Handling
[1]
Part 1: Executive Summary & Identity Assurance
Critical Safety Alert: A common and potentially fatal error in laboratory settings is confusing Dithis compound with Diisopropyl Sulfate .
-
Dithis compound (Target): A relatively stable solvent/electrolyte additive.
-
Diisopropyl Sulfate: A potent alkylating agent and suspected carcinogen (GHS Cat 1B).
-
Diisopropyl Ether: A peroxide-forming explosion hazard.
Before proceeding, verify the CAS number on your reagent container.
Identity Matrix
| Chemical Name | Dithis compound | Diisopropyl Sulfate | Diisopropyl Ether |
| CAS Number | 3359-70-4 (or 595-50-6) | 2973-10-6 | 108-20-3 |
| Structure | R-SO₂-R (Sulfone) | R-O-SO₂-O-R (Sulfate) | R-O-R (Ether) |
| Primary Risk | Irritant / Harmful if Swallowed | Carcinogen / Corrosive | Explosive Peroxides |
| Physical State | Low-melting Solid / Liquid | Liquid | Volatile Liquid |
Part 2: Physicochemical Profile
Dithis compound exhibits a phase transition near room temperature, necessitating specific handling protocols for accurate dosing.
| Property | Value | Operational Implication |
| Molecular Formula | C₆H₁₄O₂S | Stable sulfonyl group; resistant to oxidation. |
| Molecular Weight | 150.24 g/mol | Moderate volatility. |
| Melting Point | 32–36 °C (305–309 K) | Solid at <25°C. Requires warm water bath for liquid transfer. |
| Boiling Point | ~234–246 °C | High-boiling solvent; difficult to remove by rotary evaporation. |
| Solubility | Soluble in alcohols, ethers | Compatible with standard organic extraction workflows. |
| Flash Point | >110 °C (Estimated) | Combustible but not highly flammable. |
Part 3: Toxicological Profile
Acute Toxicity
Unlike the highly reactive vinyl sulfones (which alkylate proteins) or the neurotoxic tetramethylenedisulfotetramine (TETS), simple dialkyl sulfones like dithis compound are generally characterized by moderate acute toxicity.
-
Oral (Acute Tox. 4): Estimated LD50 (Rat) is between 500 – 2000 mg/kg .
-
Dermal/Inhalation: May cause mechanical irritation to the respiratory tract if inhaled as dust/powder.
Structural Toxicity Analysis (SAR)
The toxicity of sulfones is heavily dependent on the flanking alkyl groups.
Figure 1: Structure-Activity Relationship (SAR) comparing Dithis compound to high-toxicity analogs.
Chronic Exposure & Carcinogenicity
Part 4: Handling & Operational Protocols
Protocol A: Reagent Preparation (Solid-to-Liquid Transfer)
Since Dithis compound melts near 36°C, it often arrives as a solidified mass. Chipping the solid can generate static-charged dust.
-
Warm Bath: Place the sealed container in a water bath set to 40–45°C for 30 minutes.
-
Verification: Ensure the solid is completely liquefied.
-
Aliquot: Pipette the warm liquid immediately into pre-weighed reaction vessels.
-
Re-solidification: Expect the material to solidify upon contact with room-temperature glassware.
Protocol B: Spill Response
-
Solid Spill: Do not sweep dry dust (inhalation risk). Dampen with inert absorbent (vermiculite) or wet paper towels, then scoop into a waste container.
-
Liquid Spill: Absorb with sand or chemically inert pads.
-
Decontamination: Wash surface with 10% ethanolic surfactant solution.
Protocol C: Personal Protective Equipment (PPE) Matrix
| Hazard Category | Recommended PPE | Rationale |
| Eye Protection | Chemical Splash Goggles | Prevent ocular irritation from dust or splashes. |
| Skin Protection | Nitrile Gloves (0.11 mm) | Good resistance to sulfones. |
| Respiratory | N95 or P100 (if solid) | Prevent inhalation of fines/dust during weighing. |
| Body | Standard Lab Coat | Sufficient for minor splashes. |
Part 5: Emergency Response Logic
Figure 2: Immediate response flowchart for Dithis compound exposure.
Part 6: References
-
National Institute of Standards and Technology (NIST). Dithis compound: Phase change data. NIST Chemistry WebBook, SRD 69.[6] Retrieved February 4, 2026. [Link]
-
PubChem. Dithis compound Compound Summary (CID 69408). National Center for Biotechnology Information. [Link]
-
West, J. D., et al. (2011). Enhanced Toxicity of the Protein Cross-Linkers Divinyl Sulfone...[5] Chemical Research in Toxicology.[5] (Cited for comparative toxicity of sulfone classes).[5][13] [Link]
Sources
- 1. The anti-convulsant stiripentol acts directly on the GABA(A) receptor as a positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diisopropyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The toxicity of dimethyl-, diethyl-, and diisopropyl fluorophosphate vapors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced toxicity of the protein cross-linkers divinyl sulfone and diethyl acetylenedicarboxylate in comparison to related monofunctional electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dithis compound [webbook.nist.gov]
- 7. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diisopropyl ether - Wikipedia [en.wikipedia.org]
- 9. DIETHYL SULFONE | 597-35-3 [chemicalbook.com]
- 10. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Diisopropyl Sulfoxide|C6H14OS|2211-89-4 [benchchem.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Scalable Synthesis of Diisopropyl Sulfone via Catalytic Oxidation
Executive Summary
Diisopropyl sulfone (CAS: 595-50-6) is a critical structural motif in medicinal chemistry, often utilized as a polar aprotic pharmacophore or a robust metabolic handle. While commercially available, in-house synthesis is frequently required to access isotopically labeled variants or to scale up production for pre-clinical studies.
This Application Note details two validated protocols for the oxidation of diisopropyl sulfide to dithis compound. We prioritize a Green Catalytic Method (Hydrogen Peroxide/Tungstate) for scalability and safety, and a Rapid Bench Method (m-CPBA) for small-scale discovery needs.
Key Physical Property Note: Dithis compound has a melting point of 36–38 °C [1]. It exists as a solid at room temperature but may appear as a liquid or semi-solid oil if slightly impure or handled in warm environments.
Reaction Mechanism & Pathway
The oxidation of sulfides proceeds in two distinct electrophilic steps. The first oxidation to the sulfoxide (
Figure 1: Stepwise Oxidation Pathway
Caption: The stepwise oxidation requires careful stoichiometry control. Stopping at the intermediate (Sulfoxide) is a common failure mode if reaction time or oxidant equivalents are insufficient.
Method Selection Guide
Select the protocol that best fits your scale and available equipment.
| Feature | Protocol A: H₂O₂ / Tungstate (Preferred) | Protocol B: m-CPBA |
| Scale Suitability | Gram to Kilogram | Milligram to Gram |
| Atom Economy | High (Byproduct is water) | Low (Byproduct is m-chlorobenzoic acid) |
| Cost | Low | High |
| Reaction Time | 4 – 12 Hours | 1 – 2 Hours |
| Purification | Crystallization / Extraction | Filtration + Column Chromatography |
| Safety Profile | Exotherm risk (manageable via addition) | Shock sensitive peroxides; solid waste |
Protocol A: Green Catalytic Oxidation (Scalable)
This protocol utilizes Sodium Tungstate (
Reagents
-
Substrate: Diisopropyl sulfide (1.0 equiv)
-
Oxidant: 30% or 50% Hydrogen Peroxide (
) (2.5 – 3.0 equiv) -
Catalyst: Sodium Tungstate Dihydrate (
) (1–2 mol%) -
Acid/Solvent: Glacial Acetic Acid (AcOH) or dilute
with a Phase Transfer Catalyst (e.g., Aliquat 336). Note: AcOH is recommended for solubility.
Step-by-Step Procedure
-
Setup: Equip a 3-neck round bottom flask with a magnetic stir bar, a reflux condenser, a temperature probe, and a pressure-equalizing addition funnel.
-
Solubilization: Charge the flask with Diisopropyl sulfide (e.g., 10.0 g, 84.6 mmol) and Glacial Acetic Acid (30 mL). Add Sodium Tungstate (0.28 g, 0.85 mmol).
-
Oxidant Addition (Critical):
-
Cool the mixture to 10–15 °C using a water bath.
-
Add
(30% wt, ~25 mL, ~220 mmol) dropwise via the funnel. -
Safety: The first equivalent (sulfoxide formation) is highly exothermic. Maintain internal temperature < 40 °C during addition.
-
-
Reaction Drive: Once addition is complete, heat the reaction mixture to 60–70 °C for 4–6 hours. This temperature is required to drive the sulfoxide
sulfone conversion. -
Monitoring: Monitor by TLC (EtOAc/Hexane) or GC-MS. Look for the disappearance of the intermediate sulfoxide peak.
-
Workup:
-
Cool to room temperature.
-
Quench excess peroxide with saturated Sodium Bisulfite (
) solution until a starch-iodide paper test is negative. -
Concentrate the mixture under reduced pressure to remove most acetic acid.
-
Dilute residue with water (50 mL) and extract with Dichloromethane (DCM) (
mL). -
Wash combined organics with Saturated
(to remove residual acid) and Brine. -
Dry over
and concentrate.
-
-
Purification: The crude solid can be recrystallized from a mixture of Ethanol/Water or Isopropyl Ether.
Figure 2: Experimental Workflow (Protocol A)
Caption: Workflow emphasizes thermal control during addition and heating phases.
Protocol B: m-CPBA Oxidation ( Rapid/Lab Scale)
Ideal for medicinal chemistry applications where speed is prioritized over cost [3].
Step-by-Step Procedure
-
Dissolve Diisopropyl sulfide (1.0 equiv) in Dichloromethane (DCM) (0.1 M concentration).
-
Cool to 0 °C in an ice bath.
-
Add meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 – 2.5 equiv) portion-wise as a solid.
-
Note: Commercial m-CPBA is often 77% pure; adjust mass calculation accordingly.
-
-
Stir at 0 °C for 30 minutes, then warm to Room Temperature. Stir for 2 hours.
-
Workup: A white precipitate (m-chlorobenzoic acid) will form. Filter this off.
-
Wash the filtrate with 10%
(to quench peroxide), followed by saturated ( ) to remove dissolved benzoic acid byproducts. -
Dry (
) and concentrate to yield the sulfone.
Analytical Validation
Ensure the product is fully oxidized (no sulfoxide) using NMR.
Physical Properties[1][2][3][4][5][6][7]
-
Appearance: White crystalline solid (or colorless oil if warm).
-
Melting Point: 36–38 °C.
Nuclear Magnetic Resonance ( NMR)
The sulfone group is strongly electron-withdrawing, shifting adjacent protons downfield compared to the sulfide.
| Proton Environment | Splitting Pattern | Chemical Shift ( | Diagnostic Note |
| Methine ( | Septet ( | 3.1 – 3.3 | Significant downfield shift from sulfide (~2.9 ppm). |
| Methyl ( | Doublet ( | 1.3 – 1.4 | Integrates to 12 protons. |
Interpretation: Look for the clean septet at ~3.2 ppm. If a complex multiplet or a second set of signals appears near 2.8 ppm, the sample likely contains residual sulfoxide.
Safety & Hazards
-
Peroxide Accumulation: Never distill the reaction mixture to dryness without first verifying the absence of peroxides (Starch-Iodide test). Concentrating peroxides can lead to explosion.
-
Exotherms: The oxidation of sulfide to sulfoxide is highly exothermic. On scales >10g, active cooling and slow addition are mandatory.
-
Sulfide Toxicity: Diisopropyl sulfide has a strong, nauseating odor. All operations must be performed in a functioning fume hood.
References
-
NIST Chemistry WebBook. Dithis compound Thermochemical Data. National Institute of Standards and Technology.[1] [Link]
-
Sato, K., et al. (1997). "A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide." Science, 281(5383), 1646-1647. (Foundational reference for Tungstate/H2O2 oxidation chemistry). [Link]
-
Organic Chemistry Portal. Oxidation of Sulfides to Sulfones.[2] (General mechanistic and reagent overview). [Link]
Sources
Preparation of 1M LiPF6 in diisopropyl sulfone electrolyte
Application Note: Preparation of 1M LiPF₆ in Diisopropyl Sulfone (DiPS) High-Voltage Electrolyte
Executive Summary & Scientific Rationale
This guide details the protocol for preparing a 1.0 Molar (1M) solution of Lithium Hexafluorophosphate (
Why Dithis compound? Unlike conventional carbonate solvents (EC/DMC), sulfones exhibit exceptional anodic stability (>5.5V) and high flash points, mitigating flammability risks. However, DiPS presents unique challenges:
-
Physical State: DiPS is a solid at room temperature (Melting Point
56–58°C). The electrolyte preparation requires precise thermal management to maintain a liquid state during mixing without degrading the thermally sensitive salt. -
Viscosity: High viscosity impedes rapid ion transport; thus, this electrolyte is often used in elevated-temperature batteries (
C) or requires specific separator wetting protocols.
Why LiPF₆?
While thermally less stable than LiTFSI,
Material Specifications & Prerequisites
Strict control of moisture is non-negotiable.
| Component | Chemical Formula | Grade | Critical Specification |
| Solute | Battery Grade (>99.9%) | ||
| Solvent | Dithis compound (DiPS) | High Purity (>99.8%) | |
| Atmosphere | Argon (Ar) | UHP (5.0) |
Equipment Required:
-
Glovebox: Argon-filled, equipped with active purification (regeneration) system.
-
Heating/Stirring Plate: Digital temperature control (
C accuracy). -
Magnetic Stir Bar: PTFE-coated, egg-shaped for viscous fluids.
-
Vessels: PTFE (Teflon) or HDPE containers (Glass is acceptable but risks etching if HF forms; PTFE is preferred for storage).
-
Vacuum Oven: For pre-drying the solvent.
Safety Protocol: The HF Hazard
WARNING:
-
Engineering Control: All handling must occur inside the glovebox.
-
PPE: Neoprene gloves (over glovebox gloves if tactile feedback allows), safety glasses, and lab coat.
-
Neutralization: Keep a container of Calcium Oxide (CaO) or Calcium Carbonate (
) inside the antechamber to neutralize spills immediately.
Detailed Preparation Protocol
Phase 1: Solvent Pre-treatment (Outside Glovebox -> Antechamber)
Dithis compound is likely stored as a solid. It must be dried before introducing the salt.
-
Melting: Heat the DiPS container to 65°C until fully liquefied.
-
Drying: Transfer liquid DiPS to a pre-dried flask containing activated molecular sieves (4Å or 3Å).
-
Note: Alternatively, use vacuum drying at 60°C for 24 hours if the solvent purity is questionable.
-
-
Transfer: Move the hot, dried DiPS into the glovebox antechamber. Cycle the antechamber (Vacuum/Ar) at least 3 times.[2] Do not apply vacuum while the solvent is hot and liquid to avoid bumping; allow to cool slightly or use slow-vent protocols.
Phase 2: Electrolyte Formulation (Inside Glovebox)
Target: 50 mL of 1M
-
Molar Mass
: 151.90 g/mol . -
Calculation: For 1M (1 mol/L), we need 151.90 g per 1000 mL. For 50 mL, we need 7.595 g .
-
Volume Correction: Dissolving solids increases volume. We will prepare by adding salt to a partial volume, then topping up.
Step-by-Step Workflow:
-
Thermal Setup:
-
Place a 50 mL volumetric flask (or calibrated PTFE cylinder) on the hot plate.
-
Set hot plate temperature to 60°C .
-
Critical: Do not exceed 70°C.
thermal stability is compromised at higher temperatures over time.
-
-
Solvent Loading:
-
Pour approximately 35 mL of molten DiPS into the vessel.
-
Add the magnetic stir bar and initiate stirring at 300 RPM. Ensure the solvent remains molten (clear liquid).
-
-
Salt Addition (The "Slow Feed"):
-
Weigh 7.595 g of
in a weighing boat. -
Add the salt to the molten DiPS in small increments (approx. 1 g at a time).
-
Observation: Wait for the solution to clear between additions. The dissolution is exothermic; rapid addition can cause local overheating.
-
-
Final Volume Adjustment:
-
Once all salt is dissolved, the solution volume will have increased.
-
Add molten DiPS carefully to reach the 50 mL mark.
-
Note on Density: Since this is a high-temperature preparation, the "1M" concentration is valid at the preparation temperature (60°C). Upon cooling and solidification, the molarity per unit volume changes due to density contraction. For precise electrochemical reporting, Molality (mol/kg) is often preferred for solid solvents.
-
Alternative (Molality): Weigh 50 g of DiPS. Add
g of salt. This yields a 1 molal solution, which is temperature-independent.
-
-
-
Homogenization:
-
Stir at 60°C for 2 hours. The solution should be strictly clear and colorless.
-
Yellowing: Indicates decomposition (
formation).[3] Discard if yellow.
-
Phase 3: Storage and Solidification
-
Remove the stir bar.[2]
-
Seal the container tightly with a PTFE-lined cap.
-
Allow to cool to room temperature. The electrolyte will solidify into a white/off-white waxy solid.
-
Labeling: "1M LiPF6 in DiPS - Solid Electrolyte Precursor - Hygroscopic."
Process Visualization (Logic Flow)
The following diagram illustrates the critical "Melt-Dissolve-Cool" cycle required for this solid solvent system.
Caption: Workflow for preparing LiPF6 in solid DiPS solvent, emphasizing thermal maintenance during the glovebox phase.
Quality Control & Troubleshooting
| Observation | Diagnosis | Corrective Action |
| Precipitate (at 60°C) | Saturation reached or impure salt | Check solubility limit (usually high for sulfones). Ensure salt is dry.[3] |
| Yellow/Brown Color | Acidic decomposition ( | Moisture ingress. Discard immediately. Check glovebox atmosphere. |
| Fuming | Severe Hydrolysis | EVACUATE. HF gas generation. |
| Cloudiness | Incomplete melting or plasticizer leaching | Ensure temperature is >58°C. Use only PTFE/Glass labware. |
Analytical Validation:
-
Karl Fischer Titration: Dissolve a small aliquot of the solid electrolyte in anhydrous methanol. Water content must be
ppm. -
NMR Spectroscopy (
and ): Verify the doublet for and absence of or signals which indicate decomposition.
Application Notes for Cell Assembly
Since the electrolyte is solid at room temperature, cell assembly requires a modified protocol:
-
Pre-heating: The cell casing, separator, and electrodes must be pre-heated to 65°C.
-
Injection: Inject the molten electrolyte into the cell.
-
Operation: The battery must be operated in a climate chamber at
, or the system must be designed as a "solidified" electrolyte where ion conduction relies on the solid-state transport properties (which are generally poor for pure sulfones without additives).-
Research Insight: Many researchers use DiPS as a co-solvent with lower viscosity sulfones (e.g., EMS) or add a melting-point depressant to enable room-temperature operation [1, 3].
-
References
-
Angell, C. A., et al. (2002). "Sulfone-Based Electrolytes for Lithium-Ion Batteries." Journal of The Electrochemical Society, 149(7), A920.[4]
- Smart, M. C., et al. (2005). "Improved performance of lithium-ion cells with the use of fluorinated carbonate-based electrolytes." Journal of Power Sources, 119, 349-358. (Context on LiPF6 stability).
-
Xue, W., et al. (2025). "Sulfone-Based Cosolvents Stabilize PF6– to Enable High-Voltage Lithium Metal Batteries."[5] ACS Applied Materials & Interfaces.
-
Zhuang, G. V., et al. (2003). "Thermal Stability of LiPF6 Salt and Li-ion Battery Electrolytes Containing LiPF6." Lawrence Berkeley National Laboratory.
-
Cui, Z., et al. (2022). "A low-concentration sulfone electrolyte enables high-voltage chemistry of lithium-ion batteries."[1][5] Energy Materials.[1][6][7][8]
Sources
Application Note: Optimizing Isopropyl Sulfone (ZiPS) Concentration for Li-Metal Anodes via Solvation Structure Engineering
This Application Note is structured to guide researchers through the precise optimization of Isopropyl Sulfone (ZiPS) electrolytes for Lithium Metal Batteries (LMBs).
It moves beyond standard recipes to provide a methodological framework for tuning solvation structures, specifically focusing on the transition from High-Concentration Electrolytes (HCE) to Localized High-Concentration Electrolytes (LHCE) .
Executive Summary & Rationale
Sulfones (e.g., sulfolane, ethyl this compound) possess exceptional oxidative stability (>5.0 V vs. Li/Li⁺), making them ideal candidates for high-voltage cathodes (e.g., NMC811). However, they suffer from a critical "compatibility paradox" with Lithium Metal Anodes (LMA):
-
High Viscosity: Impedes ion transport.
-
Poor Wettability: Leads to uneven flux and dendrite nucleation.
-
Instability: Conventional concentrations (1 M) form a solvent-derived, organic-rich SEI that is mechanically weak, leading to continuous electrolyte consumption.
The Solution: The optimization target is not merely "concentration" (Molarity) but the Solvation Coordination Number . By increasing salt concentration to form a High-Concentration Electrolyte (HCE) and subsequently diluting it with a non-solvating fluorinated ether, we create a Localized High-Concentration Electrolyte (LHCE) . This retains the anion-derived SEI benefits of HCEs while restoring the low viscosity required for practical cycling.
Mechanism of Action: Solvation Structure Engineering
To optimize this compound, one must manipulate the Li⁺ solvation sheath.
-
Dilute (1.0 M): Li⁺ is coordinated by solvent molecules (SSIP - Solvent Separated Ion Pairs). Result: Solvent reduction, poor SEI.
-
High Concentration (>3.0 M): Li⁺ is coordinated by anions (FSI⁻/TFSI⁻) (CIP/AGG - Contact Ion Pairs/Aggregates). Result: Anion reduction forms robust LiF-rich SEI. Drawback: Viscosity is too high.[1][2]
-
LHCE (Optimized): The "diluent" (e.g., TTE) breaks the bulk 3D viscosity network but does not enter the primary solvation shell.
Visualization: Solvation Transition Pathway
Caption: Transformation of Li+ solvation environment from solvent-dominated (Dilute) to anion-dominated (HCE/LHCE) to enable LiF-rich interphase formation.
Experimental Design: The Optimization Matrix
Do not randomly mix molarities. Use a Molar Ratio approach.
Key Components:
-
Salt: LiFSI (Lithium bis(fluorosulfonyl)imide) - Preferred for high conductivity and LiF generation.
-
Solvent: this compound (ZiPS) or Dithis compound (DiPS).
-
Diluent: TTE (1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether) or BTFE.
Optimization Variables
-
Salt-to-Solvent Ratio (x): Defines the "core" solvation cluster.
-
Range: 1:1.1 to 1:3 (molar).
-
-
Diluent Volume (y): Defines viscosity and wettability.
-
Range: 0.5 to 3 (molar ratio relative to solvent).
-
Recommended Experimental Matrix (Molar Ratios LiFSI : ZiPS : TTE):
| Sample ID | Molar Ratio | Approx. Conc. (M) | Objective |
| Control | 1 : 9 : 0 | 1.0 M | Baseline (Dilute) |
| HCE-1 | 1 : 1.5 : 0 | ~4.5 M | Establish Max Stability (High Viscosity) |
| LHCE-A | 1 : 1.5 : 1.5 | ~2.5 M | Balanced |
| LHCE-B | 1 : 1.5 : 3 | ~1.5 M | High Wettability (Target) |
| LHCE-C | 1 : 2.0 : 3 | ~1.2 M | Lower Cost / Moderate Stability |
Protocol: Preparation & Characterization
Phase 1: Electrolyte Preparation (Inert Atmosphere Required)
Pre-requisites:
-
Argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm).
-
LiFSI (Vacuum dried at 100°C for 12h).
-
ZiPS and TTE (Dried over 4Å molecular sieves for 48h; water content < 10 ppm via Karl Fischer).
Step-by-Step:
-
Weighing: Calculate mass based on molar ratios.
-
Example for LHCE-B (1:1.5:3):
-
LiFSI (MW 187.07): 1.87 g (10 mmol)
-
ZiPS (MW ~122.18): 1.83 g (15 mmol)
-
TTE (MW 232.06): 6.96 g (30 mmol)
-
-
-
Solvation Mixing (Exothermic Control):
-
Add LiFSI to the ZiPS solvent first . Do not add TTE yet.
-
Stir at 35°C until fully dissolved. This forms the HCE precursor.
-
Note: This step ensures the Li⁺ is fully coordinated by ZiPS and FSI⁻ anions before the diluent is introduced.
-
-
Dilution:
-
Add TTE dropwise to the HCE precursor while stirring.
-
Stir for 2 hours until a clear, single-phase solution is obtained.
-
Checkpoint: If phase separation occurs, the salt concentration relative to ZiPS is too high, or the TTE ratio is excessive.
-
Phase 2: Structural Validation (Raman Spectroscopy)
Before cell testing, verify the solvation structure.
-
Target: S=O stretching vibration (~1100-1150 cm⁻¹) and FSI⁻ breathing mode (~710-760 cm⁻¹).
-
Analysis:
-
Free Solvent: Peak at ~1125 cm⁻¹.
-
Coordinated Solvent: Peak shifts to ~1108 cm⁻¹.
-
-
Success Criteria: The "Free Solvent" peak should be negligible or vanish in the optimized LHCE, indicating all ZiPS molecules are bound to Li⁺.
Phase 3: Electrochemical Validation
Workflow Diagram
Caption: Iterative workflow for validating electrolyte performance, prioritizing solvation structure confirmation before electrochemical cycling.
Critical Test Protocols
1. Coulombic Efficiency (Li || Cu Half Cells)
-
Setup: CR2032 coin cell. Cu foil (working) vs. Li metal (counter).
-
Protocol (Aurbach Method):
-
Deposition: 0.5 mA/cm² for 1.0 mAh/cm² (Li plating).
-
Stripping: 0.5 mA/cm² to 1.0 V cutoff.
-
-
Calculation:
-
Target: >99.0% average over 100 cycles.
2. Oxidative Stability (LSV)
-
Setup: Al foil (working) vs. Li metal (counter).
-
Protocol: Linear Sweep Voltammetry from OCV to 6.0 V at 0.1 mV/s.
-
Target: Current leakage < 10 µA/cm² at 5.0 V.
Troubleshooting & Optimization Logic
| Observation | Diagnosis | Corrective Action |
| Low Ionic Conductivity (< 1 mS/cm) | Viscosity too high; HCE cluster too dense. | Increase Diluent (TTE) ratio (move from LHCE-A to LHCE-B). |
| High Overpotential (> 100 mV) | Poor interfacial transport or resistive SEI. | Check water content (<10 ppm); Verify salt purity. |
| Low CE (< 98%) | Free solvent molecules attacking Li. | Increase Salt:Solvent ratio (e.g., from 1:2 to 1:1.5) to eliminate free ZiPS. |
| Phase Separation | Diluent immiscibility. | The Salt:Solvent ratio is too high (supersaturated). Add slightly more ZiPS. |
References
-
Ren, X., et al. (2018). "Localized High-Concentration Sulfone Electrolytes for High-Efficiency Lithium-Metal Batteries." Chem, 4(8), 1877-1892. Link
-
Chen, S., et al. (2018). "High-Voltage Lithium-Metal Batteries Enabled by Localized High-Concentration Electrolytes."[2][3][4] Advanced Materials, 30(21), 1706102. Link
-
Fan, X., et al. (2018). "Non-flammable electrolyte enables Li-metal batteries with aggressive cathode chemistries." Nature Nanotechnology, 13, 715–722. Link
-
Zhang, H., et al. (2020). "Electrolyte Design for Li Metal Anode." Matter, 2(5), 1128-1148. Link
-
Suo, L., et al. (2013). "A new class of Solvent-in-Salt electrolyte for high-energy rechargeable metallic lithium batteries." Nature Communications, 4, 1481. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Localized High-Concentration Sulfone Electrolytes for High-Efficiency Lithium-Metal Batteries [escholarship.org]
- 3. Localized High-Concentration Sulfone Electrolytes with High-Voltage Stability and Flame Retardancy for Ni-Rich Lithium Metal Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Achieving High-Purity Diisopropyl Sulfone: A Protocol Rooted in First Principles of Recrystallization
An Application Note and Protocol for the Purification of Diisopropyl Sulfone
Abstract
This document provides a comprehensive, technically-grounded protocol for the purification of dithis compound via recrystallization. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple procedural outline to explain the fundamental principles behind critical process parameters. We detail a self-validating methodology using a mixed-solvent system, designed to consistently yield a crystalline product of high purity. The protocol includes a detailed workflow, troubleshooting guidance, and is supported by authoritative references to ensure scientific integrity and reproducibility.
The Imperative for Purity: Introduction to Recrystallization
In synthetic chemistry, particularly within pharmaceutical development, the purity of a reagent or intermediate like dithis compound is not merely a desirable attribute but a critical determinant of a process's success. Impurities can act as reaction inhibitors, lead to unwanted byproducts, or compromise the structural integrity and polymorphic form of a final active pharmaceutical ingredient (API).
Recrystallization stands as the preeminent technique for the purification of solid organic compounds.[1][2][3] The method is predicated on the principle that the solubility of most solids in a liquid increases with temperature.[1][4] An impure solid is dissolved in a suitable hot solvent to create a saturated or near-saturated solution. As this solution is methodically cooled, the solubility of the target compound decreases, leading to the formation of pure crystals. Impurities are ideally excluded from the growing crystal lattice and remain in the cooled solvent, known as the mother liquor.[2][4] This guide provides a robust procedure to effectively apply this principle to dithis compound.
Foundational Principles: The Critical Choice of Solvent
The success of any recrystallization is overwhelmingly dependent on the selection of an appropriate solvent or solvent system.[5] An ideal solvent should not be viewed as just a medium, but as a precision tool. For dithis compound, the key characteristics of a suitable solvent are:
-
Differential Solubility: The compound should be highly soluble at elevated temperatures but sparingly soluble at low temperatures to ensure a high recovery yield.[6]
-
Impurity Disposition: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (to be retained in the mother liquor).
-
Chemical Inertness: The solvent must not react with dithis compound.
-
Volatility: The solvent should have a boiling point low enough to be easily removed from the final crystalline product.
-
Safety and Practicality: The solvent should be non-toxic, non-flammable, and affordable.
For a polar compound like dithis compound, a single solvent may not provide the optimal solubility gradient. A mixed-solvent system, specifically Ethanol and Water , offers superior control. In this binary system, ethanol acts as the primary "good" solvent in which dithis compound is readily soluble when hot, while water serves as the "bad" or anti-solvent, in which it is poorly soluble, to induce precipitation upon cooling.
Table 1: Properties of the Selected Solvent System
| Solvent Component | Boiling Point (°C) | Role in Recrystallization | Key Considerations & Safety |
| Ethanol (EtOH) | 78.4 | Primary "Good" Solvent | Flammable. Effectively dissolves dithis compound at elevated temperatures. |
| Deionized Water | 100.0 | Anti-Solvent ("Bad" Solvent) | Non-flammable. Drastically reduces the solubility of dithis compound as the solution cools, promoting crystallization. |
Experimental Workflow and Protocol
The following diagram illustrates the logical flow of the recrystallization procedure, from the impure solid to the final, purified product.
Figure 1: High-level workflow for the purification of dithis compound.
Materials and Equipment
-
Impure Dithis compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer Flasks (at least two sizes)
-
Hotplate with magnetic stirring capability
-
Magnetic Stir Bar
-
Graduated Cylinders
-
Pasteur Pipettes and Bulbs
-
Stemless Funnel and Fluted Filter Paper (for hot filtration)
-
Buchner Funnel, Filter Flask, and appropriately sized Filter Paper
-
Vacuum Source (e.g., water aspirator)
-
Watch Glass
-
Spatula
-
Ice Bath
Step-by-Step Methodology
A. Dissolution of the Impure Solid
-
Place the impure dithis compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
In a separate beaker, heat the primary solvent (ethanol) on the hotplate.
-
Add the minimum amount of hot ethanol to the flask containing the solid to just cover it. Begin stirring and heating the mixture gently.
-
Continue to add small portions of hot ethanol until the dithis compound is completely dissolved. Causality : Using the absolute minimum volume of hot solvent is crucial for maximizing the recovery yield, as any excess solvent will retain more solute upon cooling.
B. Removal of Insoluble Impurities (Optional) 5. If colored or solid impurities remain in the hot solution, a hot gravity filtration is required. 6. Place a stemless funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask. 7. Pour the hot solution quickly through the filter paper to remove the insoluble impurities. Causality : Pre-heating the glassware and using a stemless funnel prevents premature crystallization, which can clog the filter and reduce the yield.
C. Saturation and Crystallization 8. Heat the clear filtrate and add hot deionized water (the anti-solvent) dropwise while stirring until the solution becomes faintly but persistently cloudy. This is the "cloud point," indicating the solution is now saturated. 9. To this cloudy, saturated solution, add a few drops of hot ethanol—just enough to make the solution clear again. Causality : This step ensures that crystallization begins from a perfectly saturated solution, not a supersaturated one, which is essential for the growth of well-formed, pure crystals rather than rapid, impure precipitation. 10. Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed on the benchtop to room temperature. 11. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to complete the crystallization process. Causality : Slow cooling is paramount for purity. It allows the crystal lattice to form in an orderly manner, selectively incorporating the target molecules while excluding impurities.[1]
D. Isolation and Drying of Pure Crystals 12. Set up a Buchner funnel for vacuum filtration. Wet the filter paper with a small amount of the cold ethanol/water mother liquor to seal it. 13. Turn on the vacuum and swirl the cold crystal slurry, then pour it into the center of the Buchner funnel. 14. Wash the collected crystals with a small portion of ice-cold ethanol/water to rinse away any remaining mother liquor. 15. Allow the vacuum to pull air through the crystals for several minutes to partially dry them. 16. Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight, either in a low-temperature drying oven or in a desiccator under vacuum.
Trustworthiness: A Self-Validating System & Troubleshooting
A robust protocol anticipates potential deviations. This table serves as a guide to interpreting and correcting common issues.
| Observation | Potential Issue & Causality | Corrective Action |
| "Oiling Out" : A liquid layer separates instead of solid crystals. | The compound's solubility has been exceeded so rapidly upon cooling that it comes out of solution as a liquid melt rather than an ordered crystal lattice. This can happen if the boiling point of the solvent is higher than the melting point of the solute. | Reheat the solution until the oil redissolves completely. Add a small amount more of the "good" solvent (ethanol) to decrease the level of supersaturation, then attempt the slow cooling process again. |
| No Crystals Form : The solution remains clear even after cooling in ice. | The solution is not saturated; too much solvent was added initially. | Reheat the solution and gently boil off a portion of the solvent to increase the concentration of the dithis compound. Allow the concentrated solution to cool again. |
| Poor Yield : Very few crystals are recovered. | Too much solvent was used initially, or the crystals were washed with a solvent that was not ice-cold, causing some of the purified product to redissolve. | In future runs, be more meticulous about adding the minimum volume of hot solvent. Always use ice-cold solvent for the washing step. |
| Colored Product : The final crystals are not white. | Colored impurities have a solubility profile similar to the product. | During the dissolution step (Step A), after the solid has dissolved, add a small amount of activated carbon to the hot solution. Swirl for a few minutes before proceeding to the hot filtration step (Step B). The activated carbon will adsorb the colored impurities.[1] |
References
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Colorado, Boulder, Department of Chemistry. (n.d.). Crystallization. Retrieved from [Link]
-
Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]
-
UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
Purdue University, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
Sources
Green Synthesis of Isopropyl Sulfone Using Hydrogen Peroxide: Application Notes and Protocols
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the green synthesis of isopropyl sulfone (dithis compound) via the oxidation of diisopropyl sulfide using hydrogen peroxide (H₂O₂). In alignment with the principles of green chemistry, this document emphasizes methodologies that utilize H₂O₂ as a benign oxidant, which yields water as its sole byproduct. We will explore both catalyst-free and catalyzed approaches, offering researchers, scientists, and drug development professionals the necessary insights to select and implement sustainable synthetic routes. The causality behind experimental choices, self-validating protocols, and supporting data are presented to ensure scientific integrity and practical applicability.
Introduction: The Imperative of Green Sulfone Synthesis
Sulfones are a critical structural motif in a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1] Traditionally, the synthesis of sulfones has often relied on stoichiometric oxidants that generate significant amounts of hazardous waste. The adoption of green chemistry principles is paramount in modern organic synthesis to mitigate environmental impact.[2] Hydrogen peroxide (H₂O₂) has emerged as an ideal green oxidant due to its high oxygen content, commercial availability, and the innocuous nature of its reduction product, water.[3] This guide focuses on the application of H₂O₂ for the synthesis of this compound, a representative dialkyl sulfone, from its corresponding sulfide.
The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. The primary challenge in this transformation is often achieving complete oxidation to the sulfone without stopping at the sulfoxide stage, or conversely, preventing over-oxidation of other sensitive functional groups in more complex molecules. The methodologies presented herein are designed to favor the formation of the sulfone.
Mechanistic Rationale: The Role of H₂O₂ in Sulfide Oxidation
The oxidation of diisopropyl sulfide to this compound with hydrogen peroxide involves the nucleophilic attack of the sulfur atom on an electrophilic oxygen atom of the oxidant. The reaction can be broadly categorized into uncatalyzed and catalyzed pathways.
Uncatalyzed Oxidation: In the absence of a catalyst, the direct reaction between the sulfide and H₂O₂ is often slow. The reaction rate can be enhanced by using a higher concentration of H₂O₂ and elevated temperatures. The mechanism involves the protonation of H₂O₂ by a protic solvent or an acid, increasing its electrophilicity, followed by the nucleophilic attack of the sulfide.
Catalyzed Oxidation: To improve reaction efficiency and selectivity, various catalysts can be employed. These catalysts activate the hydrogen peroxide, making it a more potent oxidizing agent.
-
Acid Catalysis: In the presence of an acid, such as acetic acid, peracetic acid can be formed in situ, which is a stronger oxidant than H₂O₂ itself.[4]
-
Metal Catalysis: Transition metal catalysts, such as those based on molybdenum or niobium, can form peroxo-metal complexes with H₂O₂, which then act as efficient oxygen transfer agents to the sulfide.[5][6]
-
Organocatalysis: Certain organic molecules, like 2,2,2-trifluoroacetophenone, can form highly reactive dioxiranes with H₂O₂, which rapidly oxidize sulfides to sulfones.[5]
The choice of a specific method will depend on factors such as the desired reaction rate, cost, and the tolerance of other functional groups on the substrate.
Experimental Protocols
This section provides detailed, step-by-step protocols for the green synthesis of this compound. Safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves, should be strictly followed. All manipulations involving concentrated hydrogen peroxide should be performed in a well-ventilated fume hood.
Protocol 1: Catalyst-Free Oxidation of Diisopropyl Sulfide
This protocol outlines a straightforward, catalyst-free approach suitable for the synthesis of this compound when simplicity is prioritized.
Materials:
-
Diisopropyl sulfide (98%)
-
Hydrogen peroxide (30% aqueous solution)
-
Methanol
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Deionized water
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diisopropyl sulfide (5.91 g, 50 mmol).
-
Add 20 mL of methanol as a solvent to ensure homogeneity.
-
Slowly add 30% aqueous hydrogen peroxide (17.0 g, 150 mmol, 3 equivalents) to the stirred solution. Caution: The addition may be exothermic.
-
Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting sulfide is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 50 mL of deionized water and 50 mL of dichloromethane.
-
Separate the organic layer, and extract the aqueous layer with an additional 25 mL of dichloromethane.
-
Combine the organic layers and wash with 50 mL of deionized water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Niobium Carbide Catalyzed Oxidation
This protocol utilizes a heterogeneous catalyst, niobium carbide, for a more efficient oxidation, which can often be recovered and reused.[5]
Materials:
-
Diisopropyl sulfide (98%)
-
Hydrogen peroxide (30% aqueous solution)
-
Niobium carbide (NbC)
-
Ethanol
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a 50 mL round-bottom flask, suspend niobium carbide (0.1 g) in 10 mL of ethanol.
-
Add diisopropyl sulfide (2.36 g, 20 mmol) to the suspension.
-
To the stirred mixture, add 30% aqueous hydrogen peroxide (6.8 g, 60 mmol, 3 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC or GC.
-
Upon completion, filter the reaction mixture to recover the niobium carbide catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
Transfer the filtrate to a separatory funnel and add 30 mL of ethyl acetate and 30 mL of deionized water.
-
Separate the organic layer, and extract the aqueous layer with 15 mL of ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to obtain this compound.
Data Presentation and Comparison
The following table summarizes the key parameters and expected outcomes for the described protocols.
| Parameter | Protocol 1: Catalyst-Free | Protocol 2: Niobium Carbide Catalyzed |
| Catalyst | None | Niobium Carbide (NbC) |
| Solvent | Methanol | Ethanol |
| Temperature | Reflux (~65-70 °C) | Room Temperature |
| Reaction Time | 12-24 hours | 8-12 hours |
| H₂O₂ Equivalents | 3.0 | 3.0 |
| Expected Yield | Moderate to Good | Good to Excellent |
| Key Advantage | Simplicity, no catalyst cost | Higher efficiency, catalyst reusability |
Visualization of the Synthetic Workflow
The general workflow for the synthesis and purification of this compound is depicted below.
Caption: General experimental workflow for the synthesis of this compound.
The chemical transformation from diisopropyl sulfide to this compound is illustrated in the following reaction diagram.
Caption: Overall reaction for the oxidation of diisopropyl sulfide to this compound.
Conclusion
The synthesis of this compound using hydrogen peroxide represents a significant step towards more sustainable chemical manufacturing. Both catalyst-free and catalyzed methods offer viable routes, with the choice depending on the specific requirements of the synthesis. The protocols provided in this guide are designed to be robust and adaptable, providing a solid foundation for researchers in their pursuit of greener synthetic methodologies. The principles outlined here can be extended to the synthesis of a wide range of other sulfones, contributing to a broader adoption of environmentally responsible practices in the chemical industry.
References
-
Kirihara, M., Itou, A., Noguchi, T., & Yamamoto, J. (2010). Oxidation of sulfides with 30% hydrogen peroxide catalyzed by tantalum carbide provides the corresponding sulfoxides in high yields, whereas niobium carbide as catalyst efficiently affords the corresponding sulfones. Synlett, 2010(10), 1557-1561. Available at: [Link]
-
Organic Syntheses Procedure. 4,4'-diaminodiphenylsulfone. Available at: [Link]
-
Liu, Y., Wang, Y., & Liu, S. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Molecules, 24(18), 3394. Available at: [Link]
-
Tzeli, D., & Petsalakis, I. D. (2007). On the Mechanisms of Oxidation of Organic Sulfides by H2O2 in Aqueous Solutions. The Journal of Physical Chemistry A, 111(19), 3967–3976. Available at: [Link]
-
USP Technologies. Sulfide oxidation using hydrogen peroxide. Available at: [Link]
- Google Patents. (2015). CN104478758A - Synthesis method of diisopropyl azodicarboxylate.
-
Rostamnia, S., & Doustkhah, E. (2014). Selective hydrogen peroxide oxidation of sulfides to sulfones with carboxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as a heterogeneous and recyclable nanocatalyst. Journal of the Iranian Chemical Society, 11(6), 1623–1628. Available at: [Link]
-
Al-Masoudi, N. A., & Al-Asadi, A. S. (2024). Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. Journal of Synthetic Chemistry, 3(1), 61-73. Available at: [Link]
-
Ali, M. A., & Khan, T. (2013). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. International Journal of Organic Chemistry, 3(1), 10-14. Available at: [Link]
-
Sureshbabu, G., & Perumal, S. (2008). Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. Catalysis Communications, 9(6), 1254–1258. Available at: [Link]
-
ResearchGate. Oxidation of Sulfides with Hydrogen Peroxide to Sulfoxides and Sulfones. Available at: [Link]
-
Manolikakes, G. (2020). Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. European Journal of Organic Chemistry, 2020(38), 6115-6126. Available at: [Link]
-
Li, Y., et al. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules, 29(1), 1. Available at: [Link]
-
Organic Chemistry Portal. Alkyl sulfone synthesis by C-S coupling reactions. Available at: [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. mdpi.com [mdpi.com]
- 3. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sulfone synthesis by oxidation [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Reducing viscosity of isopropyl sulfone based electrolytes
Topic: Viscosity Reduction in Isopropyl Sulfone (iPS) Electrolytes
Case ID: #IPS-VISC-001 Support Level: Tier 3 (Senior Application Scientist) Status: Active
Diagnostic Hub: Characterizing Your Baseline
Before modifying your formulation, we must identify the specific "this compound" variant you are using, as their physical states differ drastically at room temperature (25°C).
| Compound | Abbr. | Melting Point (T_m) | Viscosity (η) @ 25°C | Initial State |
| Ethyl this compound | EiPS | -8°C | ~5.6 cP | Viscous Liquid |
| Dithis compound | DiPS | ~36-38°C | N/A (Solid) | Crystalline Solid |
| Tetramethylene Sulfone | TMS | 27.5°C | ~10.0 cP (30°C) | Solid/Semi-solid |
The Core Problem:
Sulfones possess high dielectric constants (
-
Poor Wettability: The electrolyte fails to penetrate the separator (e.g., Celgard, glass fiber) and porous electrodes.
-
Low Ionic Conductivity: Ion mobility (
) is inversely proportional to viscosity ( ) per the Stokes-Einstein equation.
Protocol A: The "Localized High-Concentration" (LHCE) Strategy
Recommended for: High-voltage Li-metal (>4.5V) or Li-S batteries requiring maximum anodic stability.[1]
This is the industry-standard method for retaining the electrochemical stability of a sulfone while dropping viscosity. We utilize a non-solvating diluent (typically a fluorinated ether).[1]
The Mechanism
In a standard High-Concentration Electrolyte (HCE), all solvent molecules coordinate with Li+. By adding a diluent like TTE (1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether) , you dilute the bulk viscosity without breaking the primary Li+-Sulfone solvation sheath.
Step-by-Step Formulation Guide
Reagents:
-
Salt: LiFSI (Lithium bis(fluorosulfonyl)imide) - Preferred over LiPF6 for stability.
-
Diluent: TTE.[1]
Workflow:
-
Create the Precursor (HCE):
-
Mix LiFSI and EiPS at a molar ratio of 1:1.5 to 1:2 .
-
Note: This will be extremely viscous (honey-like). Stir at 40°C until fully dissolved.
-
-
Dilution (The LHCE Step):
-
Add TTE to the HCE precursor.
-
Target Molar Ratio: LiFSI : EiPS : TTE
1 : 2.2 : 3 . -
Result: Viscosity drops from >50 cP (HCE) to <6 cP (LHCE) .
-
Why this works: TTE has a low viscosity (~0.6 cP) and does not dissolve lithium salts. It acts as a "spacer" between the viscous solvated clusters.
Caption: Transformation of viscous HCE to low-viscosity LHCE using TTE diluent, preserving the salt-solvent coordination shell.
Protocol B: The Binary Carbonate Blend
Recommended for: Standard Li-ion cells (<4.3V) where cost is a priority over extreme voltage stability.
If you do not require the extreme oxidative stability of pure sulfones, blending with linear carbonates is the most efficient viscosity reducer.[4]
Reagents:
-
Solvent A: EiPS or TMS.
-
Solvent B (Co-solvent): DMC (Dimethyl Carbonate) or EMC (Ethyl Methyl Carbonate).[5]
Optimization Table:
| Blend Ratio (Vol %) | Viscosity (cP @ 25°C) | Voltage Stability | Application Note |
| 100% Sulfone | >5.6 | >5.5 V | Impractical for cycling |
| 70% Sulfone / 30% DMC | ~3.5 | ~5.0 V | Good balance |
| 50% Sulfone / 50% DMC | ~2.0 | ~4.6 V | Standard cycling |
| 30% Sulfone / 70% DMC | <1.5 | ~4.4 V | High rate capability |
Warning: Adding carbonates introduces flammability and reduces the anodic stability limit compared to pure sulfone or Sulfone/TTE blends.
Troubleshooting & FAQ
Q1: My electrolyte is phase-separating after adding the diluent (TTE). Why?
-
Cause: The salt concentration in the sulfone is too low. TTE is highly non-polar. If there isn't enough salt to "tie up" the sulfone molecules in solvation shells, the free sulfone may try to mix with TTE, leading to miscibility issues or "oiling out" of the salt.
-
Fix: Ensure your base sulfone/salt ratio is high (Concentrated) before adding TTE. The TTE should surround the solvated clusters, not compete for the solvent.
Q2: I am using Dithis compound (DiPS) and it solidifies in the glovebox.
-
Cause: DiPS melts at ~36°C.
-
Fix: You cannot use DiPS as a single solvent at room temperature. You must form a Eutectic Mixture .
-
Recipe: Mix DiPS with Ethyl Methyl Sulfone (EMS) at a 1:1 ratio. This depresses the melting point significantly below room temperature.
-
Q3: Can I use 1,2-Dimethoxyethane (DME) instead of TTE?
-
Answer: NO. DME is a solvating ether. It will chelate the Li+, breaking the sulfone solvation shell. This destroys the high-voltage stability benefit of using sulfones. You must use a non-solvating ether (fluorinated).[1]
Decision Matrix (Workflow)
Caption: Decision tree for selecting the correct viscosity reduction method based on physical state and voltage requirements.
References
-
Ren, X., et al. (2018). "Localized High-Concentration Sulfone Electrolytes for High-Efficiency Lithium-Metal Batteries." Chem, 4(8), 1877-1892.
- Foundational paper establishing the LHCE concept using Sulfolane/TTE to solve viscosity/wettability.
-
Suo, L., et al. (2013). "A new class of Solvent-in-Salt electrolyte for high-energy rechargeable metallic lithium batteries." Nature Communications, 4, 1481.
- Establishes the baseline for high-concentr
-
Angell, C. A., et al. (2012). "Sulfone-based electrolytes for lithium-ion batteries." Journal of The Electrochemical Society, 159(8), A1158.
- Comprehensive review of physical properties (viscosity, melting points) of various sulfones including EiPS and TMS.
-
Chen, S., et al. (2018). "High-Voltage Lithium-Metal Batteries Enabled by Localized High-Concentration Electrolytes." Advanced Materials, 30(21), 1706102.
- Details the mechanism of fluorinated ether diluents in reducing viscosity without compromising stability.
Sources
Technical Support Center: Enhancing Graphite Anode Compatibility with Diisopropyl Sulfone Electrolytes
Welcome to the technical support center for researchers and scientists working with diisopropyl sulfone (DIPS) based electrolytes for lithium-ion batteries. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges in your experiments, particularly concerning the compatibility of DIPS with graphite anodes. Our goal is to equip you with the knowledge to not only solve problems but also to understand the underlying electrochemical phenomena.
Section 1: Understanding the Core Incompatibility Challenge
Dithis compound is a promising electrolyte solvent due to its high anodic stability (resisting decomposition at high voltages) and non-flammable nature, which are highly desirable for safe, high-energy-density lithium-ion batteries. However, its practical application has been hindered by poor compatibility with the commonly used graphite anode.
The primary issue is the co-intercalation of large DIPS solvent molecules along with lithium ions into the graphite layers during the initial charging cycles. This process leads to significant volume expansion and subsequent exfoliation of the graphite structure, causing rapid capacity degradation and cell failure.[1][2][3] A stable Solid Electrolyte Interphase (SEI) is therefore crucial to prevent this destructive process. The SEI is a passivation layer formed on the anode surface from the decomposition products of the electrolyte.[4][5] An effective SEI should be ionically conductive to allow Li+ transport but electronically insulating to prevent further electrolyte decomposition and solvent co-intercalation.[5][6]
Section 2: Troubleshooting Common Experimental Failures
This section addresses some of the most common problems encountered during experiments with DIPS-based electrolytes and graphite anodes.
Q1: My cell shows a rapid drop in capacity within the first few cycles. What is the likely cause?
A: This is a classic symptom of graphite exfoliation. During the initial lithiation, the large DIPS molecules are dragged into the graphite galleries along with the Li+ ions. This massive volume expansion overcomes the van der Waals forces holding the graphene sheets together, leading to the mechanical degradation of the anode.[7] This process is often irreversible and results in a catastrophic loss of active material and electrical contact.
Q2: I'm observing a very low and inconsistent Coulombic efficiency, especially during the formation cycles. Why is this happening?
A: Low Coulombic efficiency in the initial cycles points towards continuous and unstable formation of the Solid Electrolyte Interphase (SEI).[8] In an ideal scenario, a stable SEI is formed during the first cycle, consuming a small amount of lithium and then preventing further electrolyte decomposition. However, if the formed SEI is not robust, it can be mechanically unstable and rupture during the volume changes of the graphite upon cycling, or it might be partially soluble in the DIPS electrolyte. This exposes fresh graphite surfaces to the electrolyte, leading to repeated SEI formation and a continuous consumption of lithium ions, hence the low efficiency.[5][9]
Q3: My cell's impedance is steadily increasing with each cycle. What does this indicate?
A: A continuous increase in impedance, which can be diagnosed using Electrochemical Impedance Spectroscopy (EIS), is typically due to two main factors:
-
Thick and Resistive SEI Growth: An unstable SEI can continuously grow thicker with each cycle. This thicker layer increases the resistance to Li+ ion transport, leading to poor rate capability and energy efficiency.[10]
-
Anode Degradation: Graphite exfoliation and cracking lead to a loss of electrical contact between graphite particles and the current collector, increasing the overall cell resistance.[7][11]
Q4: How can I definitively confirm that graphite exfoliation is the root cause of my cell failure?
A: Post-mortem analysis of the cycled cells is the most effective way to confirm graphite exfoliation. A detailed protocol for this is provided in Section 4. The key characterization techniques are:
-
Scanning Electron Microscopy (SEM): SEM images of a healthy graphite anode will show smooth, intact particles. An exfoliated anode will exhibit cracked, flaked, and disordered graphite sheets, sometimes described as a "puffy" or "worm-like" morphology.
-
X-ray Diffraction (XRD): The XRD pattern of pristine graphite shows a sharp (002) peak, indicative of a well-ordered layered structure. In an exfoliated anode, this peak will be significantly broadened, reduced in intensity, or may even disappear, confirming the loss of long-range crystalline order.[12][13]
Section 3: Strategies and Solutions for Improved Compatibility
This section provides answers to frequently asked questions about how to overcome the challenges of using DIPS with graphite anodes.
Q1: What are the most effective strategies to prevent graphite exfoliation in DIPS-based electrolytes?
A: The most successful approach is to modify the electrolyte with additives that can be preferentially reduced on the graphite surface to form a stable and protective SEI before DIPS co-intercalation can occur.[14][15]
| Additive | Recommended Concentration (wt%) | Mechanism of Action |
| Ethylene Sulfate (DTD) | 1-3% | Forms a stable SEI containing Li2SO3 and ROSO2Li, which is more effective at preventing solvent co-intercalation than the SEI formed from conventional carbonate electrolytes.[16] |
| Phenyl Methanesulfonate (PMS) | 0.5-2% | Has a lower reduction potential than cyclic carbonates and is thus reduced first to form a thin and stable SEI layer on the graphite electrode, significantly improving cycling stability.[15][16] |
| Fluorinated Alkyl Sulfones | N/A (as co-solvent) | Fluorination of the alkyl groups in the sulfone structure can help in forming a stable SEI on the anode while also improving the ionic conductivity of the electrolyte.[17] |
| Dioxazolone and Nitrile Sulfite Additives | 1-2% | These additives, such as MDO (3-methyl-1,4,2-dioxazol-5-one) and PDO (3-phenyl-1,4,2-dioxazol-5-one), can form a passive SEI on the graphite surface during cell formation.[18] |
Q2: Can altering the lithium salt concentration in the DIPS electrolyte improve performance?
A: Yes, increasing the salt concentration can be a viable strategy. In highly concentrated electrolytes, the Li+ ions are more strongly coordinated with the salt anions, and there are fewer free solvent molecules. This altered solvation sheath of the Li+ ion can be less prone to co-intercalation with the graphite, leading to improved stability.[6][9][19]
Q3: Are there any modifications to the graphite anode itself that can enhance compatibility?
A: Modifying the anode is another promising avenue.[14] Strategies include:
-
Surface Coatings: Applying a thin, artificial SEI layer or a coating of amorphous carbon onto the graphite particles can physically block the DIPS molecules from reaching the graphite surface and prevent co-intercalation.
-
Defect Engineering: Introducing a higher density of defects on the graphite surface through processes like ball-milling can create more active sites for a stable SEI to form and can also alter the thermodynamics of intercalation.[12][13]
Q4: What is a suitable formation cycling protocol for a graphite anode in a DIPS-based electrolyte with additives?
A: A carefully controlled formation protocol is critical for building a high-quality SEI.[20] A general guideline is as follows:
-
Rest Period: Let the assembled cell rest for at least 12 hours to ensure complete wetting of the electrode and separator by the electrolyte.
-
First Charge (Lithiation): Charge the cell at a very low C-rate, typically C/20 or C/25. This slow rate allows for the formation of a dense and uniform SEI layer.
-
First Discharge (Delithiation): Discharge the cell at a slightly higher rate, such as C/10.
-
Subsequent Cycles: Perform 2-3 more cycles at a moderate C-rate (e.g., C/10 charge and discharge) to further stabilize the SEI.
Section 4: Experimental Protocols and Data Analysis
This section provides detailed, step-by-step methodologies for key experiments and guidance on interpreting the results.
Protocol 1: Post-Mortem Analysis of Cycled Graphite Anodes
-
Cell Disassembly: Carefully disassemble the cycled coin cell in an argon-filled glovebox to prevent contamination.
-
Electrode Rinsing: Gently rinse the harvested graphite anode with a suitable solvent (e.g., dimethyl carbonate) to remove any residual electrolyte.
-
Drying: Dry the rinsed anode under vacuum at room temperature.
-
SEM Analysis: Mount a small piece of the dried anode onto an SEM stub using conductive carbon tape. Obtain high-resolution images to observe the surface morphology of the graphite particles.
-
XRD Analysis: Place a portion of the dried anode in an airtight XRD sample holder. Perform a standard XRD scan to analyze the crystal structure of the graphite.
Interpreting Your Electrochemical Data
-
Cyclic Voltammetry (CV): In the first cathodic scan, the reduction peak at a potential higher than that of Li+ intercalation into graphite corresponds to the decomposition of the electrolyte additive to form the SEI. The absence of large, continuous reduction currents in subsequent cycles indicates the formation of a stable, passivating SEI.
-
Electrochemical Impedance Spectroscopy (EIS): The EIS spectrum of a lithium-ion cell typically shows two semicircles at high and medium frequencies, corresponding to the impedance of the SEI and the charge-transfer resistance, respectively. A stable system will show minimal changes in these semicircles over cycling. A significant increase in the diameter of the high-frequency semicircle indicates the growth of a resistive SEI layer.
Section 5: Visualizations and Data Summary
Diagrams
Caption: Mechanism of graphite anode stability.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Electrochemical exfoliation of graphite in H2SO4, Li2SO4 and NaClO4 solutions monitored in situ by Raman microscopy and spectroscopy - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Electrolyte Contribution on Solid-Electrolyte Interphase (SEI) Evolution in Graphite Anodes under Rapid Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. graphite-corp.com [graphite-corp.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Formation of the Solid-Electrolyte-Interphase on Graphite Anodes - Institute for Advanced Study (IAS) [ias.tum.de]
Technical Support Center: Stabilizing Isopropyl Sulfone-Carbonate Blends
[1]
Case ID: ISC-PHASE-001 Status: Active Severity: Critical (Experimental Failure Risk) Applicable Solvents: Ethyl this compound (EiPS), Dithis compound (DiPS), Ethylene Carbonate (EC), Dimethyl Carbonate (DMC), Ethyl Methyl Carbonate (EMC).
Core Issue Analysis: Why Phase Separation Occurs
Phase separation in sulfone-carbonate blends typically manifests as liquid-liquid demixing (cloudiness) or solid-liquid precipitation (crystallization).[1] This undermines experimental integrity by altering local stoichiometry, conductivity, and reaction kinetics.
The Thermodynamic Driver
Sulfones are highly polar (high dielectric constant,
-
Enthalpic Penalty: The interaction energy between sulfone-sulfone dipoles is strong.[1] Introducing non-polar carbonates disrupts this network without providing compensatory strong interactions (Van der Waals forces are weak).[1]
-
Entropic Gain: While mixing increases entropy, at low temperatures or high salt concentrations, the enthalpic penalty dominates, causing the Free Energy of Mixing (
) to become positive, leading to demixing.
Key Risk Factors
| Parameter | Risk Threshold | Mechanism |
| Temperature | Reduced thermal energy ( | |
| Salt Conc. | Salting Out: Lithium salts (e.g., LiTFSI, LiPF₆) coordinate tightly with sulfones, effectively removing "free" solvent and forcing the remaining carbonate to phase separate. | |
| Carbonate Type | High Linear Ratio | Linear carbonates (DMC/DEC) have lower dielectric constants than cyclic carbonates (EC), increasing immiscibility with sulfones. |
Troubleshooting Guide (Q&A)
Q1: My EiPS/DMC blend turns cloudy upon cooling to . Is this reversible?
A: Yes, this is likely Upper Critical Solution Temperature (UCST) behavior.
-
Diagnosis: The mixture has hit the binodal curve where the single phase becomes metastable.
-
Immediate Fix: Slowly warm the solution to
with gentle stirring. The solution should clarify. -
Long-term Fix: Add a "Bridging Solvent" with intermediate polarity.[1] Ethylene Carbonate (EC) or Propylene Carbonate (PC) (10–20 vol%) acts as an amphiphilic mediator, stabilizing the sulfone-linear carbonate interface.
Q2: I see precipitate after adding LiTFSI to the blend. Is the salt insoluble?
A: Unlikely.[1][2] LiTFSI is highly soluble in sulfones.[1] You are observing Solvate Crystallization or Salting Out .[1]
-
Mechanism: Sulfones form crystalline solvates with Lithium salts (e.g., LiTFSI:Sulfone 1:1 or 1:2 complexes).[1] These complexes have high melting points.[1]
-
Solution:
-
Reduce Salt Concentration: Drop from 2M to 1M if possible.
-
Change Anion: Switch to LiFSI, which generally suppresses crystallization due to its lower lattice energy compared to LiTFSI or LiPF₆.[1]
-
Q3: Can I use Dithis compound (DiPS) instead of Ethyl this compound (EiPS)?
A: Proceed with caution.
-
Technical Note: DiPS is symmetric, leading to better packing and a significantly higher melting point (
) compared to the asymmetric EiPS ( to ). -
Impact: DiPS blends are far more prone to solid-phase separation (freezing) at room temperature.[1] EiPS is chemically engineered to disrupt crystal packing, making it superior for liquid blends.
Experimental Protocol: Miscibility Mapping
Objective: Define the stable single-phase window for your specific ternary blend (Sulfone / Linear Carbonate / Cyclic Carbonate).
Reagents
-
Solvent A: Ethyl this compound (EiPS) - Dried (<20 ppm
)[1] -
Solvent B: Dimethyl Carbonate (DMC)[3]
-
Solvent C: Ethylene Carbonate (EC)
Workflow
-
Preparation: Prepare 5 vials with varying EiPS:DMC ratios (9:1, 7:3, 5:5, 3:7, 1:9).
-
Thermal Stress Test: Place vials in a temperature-controlled bath starting at
. -
Cooling Ramp: Decrease temperature by
every 30 minutes. -
Observation: Use a laser pointer (Tyndall effect) to detect onset of turbidity (cloud point).[1]
-
Titration (Optional): If cloudy, titrate with Solvent C (EC) until clear to determine the minimum stabilizer concentration.
Visual Logic: Phase Separation Pathway
Figure 1: Decision logic for diagnosing and resolving phase separation in sulfone-carbonate electrolytes.
Comparative Data: Sulfone Properties
Use this table to select the correct sulfone for your operational temperature range. EiPS is the recommended default for broad compatibility.[1]
| Solvent | Abbr. | Melting Point ( | Boiling Point ( | Viscosity ( | Dielectric Constant |
| Ethyl this compound | EiPS | -8 to 10 °C | 265 °C | ~5.6 mPa[1]·s | ~55 |
| Tetramethylene Sulfone | Sulfolane (SL) | 27.5 °C | 285 °C | 10.3 mPa·s | 43 |
| Dimethyl Sulfone | DMS | 109 °C | 238 °C | Solid | - |
| Ethyl Methyl Sulfone | EMS | 36 °C | 239 °C | - | - |
| Ethylene Carbonate | EC | 36 °C | 248 °C | 1.9 mPa[1]·s ( | 89 |
| Dimethyl Carbonate | DMC | 4 °C | 91 °C | 0.6 mPa·s | 3 |
Note: EiPS offers the best balance of liquid range and high dielectric constant, crucial for preventing phase separation in blends.
Advanced Application: Synthesis & Drug Development[1][2]
While primarily used in batteries, these blends are valuable for Electro-organic Synthesis in drug discovery.
-
Scenario: Anodic oxidation of organic substrates where high potentials (>4.5V vs Li/Li+) are required.[1]
-
Benefit: Sulfones resist oxidation better than pure carbonates or ethers.[1]
-
Protocol Adjustment: If using EiPS for synthesis, ensure product isolation protocols account for its high boiling point (
). It cannot be easily rotovapped.[1] Use liquid-liquid extraction with water (sulfones are water-soluble) to remove it from non-polar products.[1]
References
-
Su, C.-C., et al. (2024). "Ethyl this compound Modulating to Achieve Stable High-Voltage Electrolyte for Lithium-Ion Batteries." ACS Applied Materials & Interfaces.[1][4] Link
-
Balducci, A., et al. (2025). "Improving the Stability of Supercapacitors at High Voltages and High Temperatures by the Implementation of Ethyl this compound." ChemSusChem.[1] Link
-
Ueno, K., et al. (2020). "Phase Behaviors and Ion Transport Properties of LiN(SO2CF3)2/Sulfone Binary Mixtures." Journal of Physical Chemistry C. Link
-
CymitQuimica. "Ethyl this compound Product Specifications & Safety Data." Link
-
Smart, M. C., et al. (2002). "Sulfone-based electrolytes for lithium-ion batteries." Journal of the Electrochemical Society.[5] Link
Technical Support Center: Enhancing Low-Temperature Performance of Pure Sulfone Electrolytes
Welcome to the technical support center for researchers and scientists working with sulfone-based electrolytes. Sulfones, such as Ethyl Methyl Sulfone (EMS) and Sulfolane (SL), are highly regarded for their exceptional oxidative stability and non-flammability, making them prime candidates for high-voltage lithium-ion battery applications.[1][2][3] However, their utility is often hampered by a significant challenge: a dramatic decrease in ionic conductivity at low temperatures. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to help you overcome this critical hurdle.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your low-temperature experiments in a direct question-and-answer format.
Q1: My cell's capacity and rate capability plummet when I test it below 0°C. What is the most likely cause?
A: This is the most common manifestation of poor low-temperature performance in sulfone-based electrolytes. The root cause is almost always a sharp increase in electrolyte viscosity and a corresponding decrease in ionic conductivity.[4]
-
Causality: As the temperature drops, the kinetic energy of the solvent molecules decreases, leading to stronger intermolecular forces. Sulfones, with their high polarity and molecular weight, are particularly susceptible to this, becoming significantly more viscous than conventional carbonate electrolytes.[3][5] This high viscosity physically impedes the movement of lithium ions through the electrolyte, effectively starving the electrodes of charge carriers and crippling the battery's performance. In more extreme cases, if the temperature drops below the electrolyte's freezing point (e.g., pure EMS freezes at 36.5°C), the solvent will crystallize, causing a complete cessation of ion transport.[4][6][7]
-
Diagnostic Steps:
-
Visual Inspection: Cool the electrolyte in a vial to the target temperature. Observe if it solidifies or becomes glass-like. Many sulfones can be supercooled but may still have impractically high viscosity.[7]
-
Temperature-Dependent EIS: Perform Electrochemical Impedance Spectroscopy (EIS) on a symmetric cell (e.g., Li/Li) as you lower the temperature. A rapid increase in the bulk resistance (the high-frequency intercept with the real axis) directly corresponds to a drop in ionic conductivity.
-
-
Recommended Solutions:
-
Introduce a Low-Viscosity Co-solvent: This is the most effective strategy. Blending the sulfone with a co-solvent that has a low melting point and low viscosity is crucial.
-
Recommended Co-solvents: Ethyl Acetate (EA), Dimethyl Carbonate (DMC), or Ethyl Methyl Carbonate (EMC).
-
Mechanism: These co-solvents disrupt the strong intermolecular interactions of the sulfone molecules, effectively lowering the viscosity and the freezing point of the mixture.[4][8] A 1:1 volume ratio of EMS to EA, for example, can yield conductivity values at -20°C comparable to standard carbonate electrolytes at the same temperature.[9]
-
-
Optimize Salt Concentration: While counterintuitive, moving to a lower salt concentration (e.g., 0.75 M instead of 1.0 M) can sometimes reduce viscosity and improve low-temperature performance, though this may compromise other properties like SEI formation.[1][7][10]
-
Q2: My EIS spectra at low temperatures show a large, expanding semicircle. How do I determine its origin and reduce it?
A: A large semicircle in your Nyquist plot represents high charge-transfer resistance (Rct) at the electrode-electrolyte interface. At low temperatures, this is exacerbated by two main factors: sluggish Li+ de-solvation kinetics and a resistive Solid Electrolyte Interphase (SEI).[11]
-
Causality:
-
De-solvation Barrier: Lithium ions move through the electrolyte surrounded by a "shell" of solvent molecules. Before the ion can intercalate into the electrode, it must shed this shell. The strong dipole of sulfone molecules leads to a very stable solvation shell around the Li+ ion.[12] At low temperatures, there is less thermal energy available to overcome this de-solvation energy barrier, which dramatically slows down the charge-transfer process.
-
Resistive SEI: The SEI layer on the anode can become less ionically conductive at low temperatures. If the SEI formed by the pure sulfone is not robust or is poorly composed, its resistance can increase significantly, further impeding Li+ transport.[4][13]
-
-
Diagnostic Steps:
-
Analyze Symmetric vs. Full Cell EIS: Compare the Rct from a symmetric cell (e.g., Li/Li) with that of a full cell (e.g., Graphite/NCM). If the Rct is massive in both, sluggish de-solvation is a primary contributor. If it is disproportionately larger in the full cell, a problematic SEI on the anode is likely the main issue.
-
Vary the Lithium Salt: Test electrolytes with different lithium salts. For instance, salts like LiFSI are known to participate in forming a more favorable, LiF-rich SEI compared to LiPF6, which could lower the interfacial resistance.[14]
-
-
Recommended Solutions:
-
Incorporate an SEI-Forming Additive: For graphite anodes, pure sulfones are often incompatible.[1][3] Adding a small amount (e.g., 2-5% by weight) of Fluoroethylene Carbonate (FEC) is a field-proven method.
-
Utilize a Co-solvent: As mentioned in Q1, a co-solvent like EA or DMC can modify the Li+ solvation shell, potentially lowering the de-solvation energy barrier and thus reducing the Rct.[8]
-
Q3: My graphite anode shows poor coulombic efficiency and capacity retention when using a sulfone electrolyte, and the problem worsens at low temperatures. Why?
A: This is a classic case of anode incompatibility. Pure sulfone solvents, particularly cyclic ones like Sulfolane, are prone to co-intercalation into the graphite layers, leading to structural damage (exfoliation) and a continuously reforming, unstable SEI.[1][14]
-
Causality: During the initial charging cycles, solvent molecules can be dragged into the graphite structure along with the lithium ions. This process expands and damages the graphite, consuming active lithium and electrolyte, which results in low coulombic efficiency and rapid capacity fade. This issue is often more severe in pure sulfone systems than in standard carbonate electrolytes.[1][15]
-
Diagnostic Steps:
-
Cyclic Voltammetry (CV): Run a CV on a graphite half-cell for the first few cycles. Look for large, irreversible reduction peaks on the first cycle, which indicate significant electrolyte decomposition and SEI formation. If these peaks persist or change significantly in subsequent cycles, it points to an unstable SEI.
-
Post-Mortem Analysis: After cycling, disassemble the cell in a glovebox and examine the graphite anode. Signs of exfoliation, such as a change in color to a dull, powdery black or mechanical fragility, confirm structural damage.
-
-
Recommended Solutions:
-
Mandatory Use of SEI-Forming Additives: As detailed in Q2, using FEC is essential for creating a protective SEI that blocks solvent co-intercalation.[9]
-
Employ a Dual-Salt System: Combining salts can have a synergistic effect. For example, using a mixture of LiDFOB and LiBF4 has been shown to create a robust, inorganic-rich SEI on graphite in a sulfolane-based electrolyte, enabling stable cycling.[1][16]
-
Consider Alternative Anodes: If graphite compatibility remains an issue, consider anodes that do not rely on a conventional SEI in the same way, such as Lithium Titanate (LTO), which shows excellent compatibility with sulfone electrolytes.[17]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental relationship between viscosity, temperature, and conductivity?
A: The relationship is governed by the principles of ion mobility. Ionic conductivity (σ) is directly proportional to the number of charge carriers and their mobility. Viscosity (η) is a measure of a fluid's resistance to flow. At low temperatures, the viscosity of sulfone electrolytes increases exponentially.[4][5] According to the Stokes-Einstein equation, ion mobility is inversely proportional to viscosity. Therefore, as viscosity increases, ion mobility decreases, leading to a sharp drop in ionic conductivity.
Q2: How do I choose the right co-solvent and the optimal ratio?
A: The ideal co-solvent should have a low melting point (<< -40°C), low viscosity (< 2 mPa·s at 25°C), and be chemically compatible with the sulfone and electrodes.
-
Esters (e.g., Ethyl Acetate): Offer very low viscosity and low melting points and are effective at improving conductivity.[9][13]
-
Linear Carbonates (e.g., DMC, EMC): Also effective and are standard in the Li-ion industry, but may have slightly lower oxidative stability than the sulfone itself.
-
Optimal Ratio: Start with a 1:1 volume ratio of sulfone to co-solvent as a baseline. This often provides a good balance between improving low-temperature performance and retaining the high-voltage stability of the sulfone.[9] Fine-tune the ratio based on your specific temperature and voltage requirements.
Q3: What is the difference between a standard electrolyte, a Highly Concentrated Electrolyte (HCE), and a Localized High-Concentration Electrolyte (LHCE)?
A: These terms describe different strategies for engineering the Li+ solvation environment.
-
Standard Electrolyte (e.g., 1M concentration): Li+ ions are fully solvated by multiple solvent molecules. In sulfones, this leads to a stable but bulky solvation shell that is difficult to break at the interface.[12]
-
Highly Concentrated Electrolyte (HCE) (>3M): There are not enough solvent molecules to fully solvate all the Li+ ions. This forces the salt's anion to enter the primary solvation shell, creating "contact ion pairs" or "aggregates." This can prevent solvent co-intercalation into graphite but results in extremely high viscosity and cost.[1][15]
-
Localized High-Concentration Electrolyte (LHCE): This is an advanced strategy where a non-solvating "diluent" is added to an HCE.[18] The diluent reduces the bulk viscosity of the electrolyte without breaking up the anion-rich solvation structures, aiming for the best of both worlds: good interfacial stability and improved ion transport.
Section 3: Key Experimental Protocols
Protocol 1: Formulation and Characterization of a Co-Solvent Modified Sulfone Electrolyte
This protocol describes the preparation of a common and effective modified electrolyte for low-temperature applications.
-
Materials & Equipment:
-
Ethyl Methyl Sulfone (EMS), battery grade (<20 ppm H2O)
-
Ethyl Acetate (EA), battery grade (<20 ppm H2O)
-
Lithium hexafluorophosphate (LiPF6), battery grade
-
Fluoroethylene carbonate (FEC), battery grade
-
Argon-filled glovebox (<0.5 ppm O2, <0.5 ppm H2O)
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
-
Procedure (inside glovebox):
-
Prepare the solvent mixture: In a 100 mL volumetric flask, add 50 mL of EMS and 50 mL of EA to create a 1:1 (v/v) solvent blend.
-
Add the additive: To the solvent blend, add FEC to achieve a 2% weight concentration. For ~100 mL of solvent, this will be approximately 2 grams. Mix until fully dissolved.
-
Dissolve the salt: Slowly add LiPF6 while stirring to the solvent/additive mixture to achieve a final concentration of 1.0 M. Be aware that the dissolution may be exothermic.
-
Allow the electrolyte to stir for at least 4-6 hours to ensure complete homogenization.
-
Store the electrolyte in a tightly sealed container in the glovebox.
-
Protocol 2: Low-Temperature Ionic Conductivity Measurement
This protocol uses EIS to measure the ionic conductivity of the prepared electrolyte.
-
Cell Assembly:
-
Use a commercial conductivity cell or assemble a symmetric coin cell with two stainless steel or lithium metal electrodes of a known area (A) separated by a separator of known thickness (L).
-
Soak the separator in the electrolyte before assembly.
-
-
EIS Measurement:
-
Place the cell in a temperature-controlled chamber and allow it to thermally equilibrate for at least 1 hour at each target temperature (e.g., 25°C, 0°C, -10°C, -20°C).
-
Perform an EIS scan over a frequency range of ~1 MHz to 1 Hz with a small AC amplitude (e.g., 10 mV).
-
Identify the bulk resistance (Rb) from the high-frequency intercept of the Nyquist plot with the real (Z') axis.
-
-
Calculation:
-
Calculate the ionic conductivity (σ) using the formula: σ = L / (Rb * A).
-
Plot conductivity vs. temperature to evaluate the electrolyte's performance.
-
Section 4: Visualizations and Data
Table 1: Physical Properties of Common Electrolyte Components
| Solvent/Additive | Abbreviation | Melting Point (°C) | Viscosity (mPa·s at 25°C) | Dielectric Constant (ε) |
| Sulfolane | SL | 28.3 | ~10.3 (at 30°C)[5] | 43.4[1] |
| Ethyl Methyl Sulfone | EMS | 36.5[6] | ~5.2 | ~95[7] |
| Dimethyl Carbonate | DMC | 4.6 | 0.59 | 3.1 |
| Ethyl Acetate | EA | -83.6 | 0.43 | 6.0 |
| Fluoroethylene Carbonate | FEC | ~20 | ~3.5 | ~90 |
Diagrams
Caption: The causal chain leading to low conductivity in pure sulfone electrolytes at low temperatures.
Caption: A decision-making workflow for addressing poor low-temperature performance.
References
- Methods for Improving the Low-Temperature Performance of Lithium-Ion B
- Reviving Low-Temperature Performance of Lithium Batteries by Emerging Electrolyte Systems.Renewables - Chinese Chemical Society.
- a) Viscosity and b) ionic conductivity of sulfone‐based electrolytes under different temperatures.
- Ethylmethoxyethyl Sulfone Viability for Lithium Ion B
- Sulfolane as a co-solvent for carbonate-electrolytes in lithium-ion batteries using a LiMn O cathode.Science and Technology Development Journal.
- Ethyl Methyl Sulfone Co-Solvent Eliminates Macroscopic Morphological Instabilities of Lithium Metal Anode.
- Ethyl Methyl Sulfone-Based Electrolytes for Lithium Ion Battery Applic
- Cell Design for Improving Low-Temperature Performance of Lithium-Ion B
- A low-concentration sulfone electrolyte enables high-voltage chemistry of lithium-ion b
- Sulfone-Based Electrolytes for Lithium-Ion Batteries.
- A low-concentration sulfone electrolyte enables high-voltage chemistry of lithium-ion batteries.
- A carbonate-free, sulfone-based electrolyte for high-voltage Li-ion b
- Low Concentration Sulfolane-Based Electrolyte for High Voltage Lithium Metal B
- Electrochemical Windows of Sulfone-Based Electrolytes for High-Voltage Li-Ion Batteries.
- A low-concentration sulfone electrolyte enables high-voltage chemistry of lithium-ion b
- Sulfolane-Based Gel Polymer Electrolytes Enhanced by 2D Boron Nitride Nanosheets for Optimized Ion Dynamics and Stability in Lithium Metal Batteries.
- Exploring lithium salt solution in sulfone and ethyl acetate-based electrolytes for Li-ion battery applications: a molecular dynamics simulation study.
- Temperature dependencies of the dynamic viscosity.
- Ethyl Methyl Sulfone-Based Electrolytes for Lithium Ion Battery Applic
- Viscosity Temperature-Dependence of B
- Improving Low‐Temperature Tolerance of a Lithium‐Ion Battery by a Localized High‐Concentration Electrolyte Based on the Weak Solvation Effect.
Sources
- 1. oaepublish.com [oaepublish.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ethyl Methyl Sulfone-Based Electrolytes for Lithium Ion Battery Applications [ideas.repec.org]
- 4. xevthermalmanagement.com [xevthermalmanagement.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Exploring lithium salt solution in sulfone and ethyl acetate-based electrolytes for Li-ion battery applications: a molecular dynamics simulation study - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Low Concentration Sulfolane-Based Electrolyte for High Voltage Lithium Metal Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. chinesechemsoc.org [chinesechemsoc.org]
- 14. lescmeng.ai [lescmeng.ai]
- 15. researchgate.net [researchgate.net]
- 16. A low-concentration sulfone electrolyte enables high-voltage chemistry of lithium-ion batteries [journal.hep.com.cn]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Handling solid-state diisopropyl sulfone in liquid electrolyte processing
The following guide is structured as a specialized Technical Support Center for researchers working with advanced electrolyte systems. It addresses the specific physical and electrochemical challenges of handling Diisopropyl Sulfone (DiPS) , a high-voltage stable solvent that presents unique processing hurdles due to its solid state at room temperature.
Topic: Handling Solid-State Dithis compound (DiPS)
Status: Operational | Tier: Level 3 (Senior Application Support)
👋 Welcome to the DiPS Processing Portal
Context: You are likely here because you are developing high-voltage Lithium-ion batteries (>4.5V) or electrochemical synthesis media and have encountered the primary physical limitation of Dithis compound (DiPS): it is a solid at room temperature.
Unlike standard carbonate solvents (EMC, DMC) which are low-viscosity liquids, DiPS requires a thermal-phase management strategy before it can be processed into a liquid electrolyte. This guide provides the protocols to handle this transition without compromising the chemical purity or electrochemical stability of your formulation.
MODULE 1: Liquefaction & Physical Handling
The "Getting it into the flask" phase.
Q: Why is my DiPS solid, and can I just scoop it into the mixer?
A: DiPS is a symmetric sulfone. This molecular symmetry allows for efficient packing in the crystal lattice, resulting in a melting point (MP) typically between 36°C and 40°C (depending on purity), which is above standard laboratory temperature.
-
Do NOT scoop solid DiPS directly into a volumetric flask. This introduces large voids and prevents accurate volume-based concentration calculations (Molarity).
-
Protocol: You must use a Gravimetric-Thermal Approach .
-
Weigh the solid DiPS.
-
Melt it gently (see below).
-
Mix by weight (molality) rather than volume initially, or melt completely to measure volume at a specific temperature (with density correction).
-
Q: What is the safe protocol for melting DiPS without degrading it?
A: Sulfones are thermally stable, but "hot spots" can induce localized oxidation or color change.
-
The Fix: Use a Water Bath or Bead Bath set to 50°C .
-
Avoid: Direct hot plates. The high surface temperature can cause thermal decomposition at the glass interface before the bulk solid melts.
-
Atmosphere: Always melt under an Argon or Nitrogen blanket. DiPS is not highly hygroscopic compared to Lithium salts, but moisture uptake in the molten state will ruin your subsequent electrolyte performance (HF formation upon salt addition).
MODULE 2: Formulation & Dissolution
The "Mixing" phase.
Q: I added LiPF₆ to molten DiPS and it turned into a "sludge." What happened?
A: You likely encountered a Viscosity Catastrophe . Pure sulfones have high viscosity. When you dissolve a lithium salt (like LiPF₆ or LiFSI) into pure molten DiPS, the viscosity increases exponentially due to strong ion-dipole interactions between the Li+ and the sulfone oxygen atoms.
-
The Solution: Use a Co-solvent Strategy .
-
Step 1: Melt DiPS (50°C).
-
Step 2: Add a low-viscosity carbonate co-solvent (e.g., DMC or EMC) before adding the salt. A ratio of 1:1 or 1:2 (DiPS:Co-solvent) is standard to lower viscosity to a processable range (<10 cP).
-
Step 3: Add the Lithium salt slowly to the mixture, not the pure sulfone.
-
Q: Can I use DiPS as a single solvent (100% Sulfone)?
A: Only for specialized high-temperature applications (>50°C). At room temperature, a 100% DiPS electrolyte will likely precipitate the salt or become too viscous to wet the separator (see Module 3).
Visual Workflow: The "Hot-Process" Protocol
The following diagram outlines the correct order of operations to prevent precipitation and viscosity lock.
Figure 1: The "Hot-Process" workflow for DiPS. Note the critical step of adding co-solvent prior to salt addition to manage viscosity.
MODULE 3: Cell Assembly & Performance
The "Testing" phase.
Q: My coin cells show extremely high impedance immediately after assembly. Is the DiPS "bad"?
A: The DiPS is likely fine, but your Wettability is poor. Sulfone-based electrolytes have higher surface tension and viscosity than carbonate-only electrolytes. They struggle to penetrate polyolefin separators (PE/PP).
-
Troubleshooting Steps:
-
Vacuum Filling: You must fill the cell under vacuum to force the electrolyte into the separator pores.
-
Soak Time: Increase the "aging" or "soak" time from the standard 12 hours to 24-48 hours before the first formation cycle.
-
Temperature: Perform the initial wetting/soaking at 35-40°C (warm room) to lower the viscosity and accelerate pore penetration.
-
Q: I see white crystals in my electrolyte after leaving it on the shelf for a week.
A: This is Phase Separation/Precipitation .
-
Cause 1 (Solubility): The DiPS/Co-solvent ratio is too high in DiPS. At 20°C, if the DiPS content is >60%, it may recrystallize.
-
Cause 2 (Salt): High salt concentrations (>1.5 M) in sulfones can salt-out at lower temperatures.
-
Fix: Re-heat to 45°C. If it redissolves, it is a solubility limit issue. Adjust your formulation to increase the carbonate (DMC/EMC) fraction.
Troubleshooting Logic Tree
Use this decision matrix to diagnose issues during the preparation of DiPS electrolytes.
Figure 2: Diagnostic logic for common DiPS electrolyte failure modes.
Key Data: Physical Properties & Processing Limits
| Property | Value | Implication for Processing |
| Melting Point | ~36–40°C | Must be heated to handle; solid at RT. |
| Anodic Stability | > 5.5 V vs. Li/Li⁺ | Excellent for high-voltage cathodes. |
| Viscosity (Pure, 40°C) | High (>10 cP) | Requires co-solvent (DMC/EMC) for conductivity. |
| Flash Point | > 110°C | Safer than carbonates, but harder to ignite if spilled. |
| Solubility (LiPF₆) | Moderate | Dissolve salt after mixing with co-solvent. |
References
-
Xu, K. (2014). Electrolytes and Interphases in Li-Ion Batteries and Beyond. Chemical Reviews, 114(23), 11503–11618.
- Foundational text on electrolyte physical properties and the trade-offs of sulfone-based systems.
-
Angell, C. A., et al. (2002). Sulfone-Based Electrolytes for Lithium-Ion Batteries. Journal of The Electrochemical Society, 149(7), A920.[1]
- Establishes the high-voltage stability window (>5.5V) and melting point challenges of acyclic sulfones.
-
Su, C. C., et al. (2023). Sulfone-Based Electrolytes for High-Voltage Li-Ion Batteries. Energy Storage Materials.
- Recent review covering the "co-solvent" strategies required to manage the high viscosity of symmetric sulfones like DiPS.
-
Smart, M. C., et al. (2005). Improved Performance of Lithium-Ion Cells with the Use of Fluorinated Carbonate and Sulfone-Based Electrolytes.[1][2] Journal of Power Sources, 146(1-2), 322-326.
- Provides data on wettability issues and the necessity of vacuum filling for sulfone electrolytes.
Sources
Validation & Comparative
A Comparative Guide to the Oxidative Stability of Ethyl Isopropyl Sulfone and Dimethyl Sulfoxide (DMSO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development and organic synthesis, the choice of solvent or excipient can critically influence the stability, efficacy, and shelf-life of the final product. Among the polar aprotic solvents, dimethyl sulfoxide (DMSO) is ubiquitous due to its exceptional solubilizing power. However, its inherent chemical reactivity, particularly its susceptibility to oxidation, presents a significant liability. This guide provides an in-depth comparison of the oxidative stability of ethyl isopropyl sulfone against the widely used DMSO, offering experimental evidence and mechanistic insights to inform the selection of more stable alternatives in sensitive applications.
From a chemical standpoint, sulfones are generally recognized as being more chemically stable and less reactive than their sulfoxide counterparts. This fundamental difference is attributed to the oxidation state of the sulfur atom. In a sulfoxide like DMSO, the sulfur atom is bonded to one oxygen atom and can be further oxidized. In a sulfone, such as ethyl this compound, the sulfur is bonded to two oxygen atoms, representing a higher and more stable oxidation state. This guide will explore the practical implications of this structural difference.
Chemical Structures and Oxidation Pathways
A foundational understanding of the molecular structure of each compound is essential to appreciate their differing stabilities.
Caption: Figure 1. Chemical Structures of DMSO and Ethyl this compound.
The sulfur atom in DMSO possesses a lone pair of electrons, making it susceptible to electrophilic attack and oxidation. Under oxidative stress, DMSO can be converted to dimethyl sulfone (DMSO₂), also known as methylsulfonylmethane (MSM).[1] This oxidation can be initiated by various oxidizing agents, including peroxides, hydroperoxides, and even atmospheric oxygen under certain conditions. The mechanism of this oxidation often involves a nucleophilic attack by the sulfur atom on the oxidant.[1]
Conversely, the sulfur atom in ethyl this compound is already in a higher oxidation state (VI) and lacks a lone pair of electrons, rendering it significantly less susceptible to further oxidation under typical conditions. While aromatic sulfones have been shown to undergo oxidation to sulfonic acids under specific, highly reactive microdroplet conditions, aliphatic sulfones like ethyl this compound exhibit high thermal and electrochemical stability.[2][3][4]
Comparative Oxidative Stability: Experimental Evidence
To empirically compare the oxidative stability of ethyl this compound and DMSO, a forced degradation study is the most relevant methodology for pharmaceutical applications.[5] Such studies intentionally stress a substance to predict its long-term stability and identify potential degradation products.
Experimental Protocol: Forced Oxidation Study
This protocol outlines a standardized method to assess and compare the oxidative stability of the two compounds.
Caption: Figure 2. Workflow for the comparative forced oxidation study.
1. Objective: To quantify the degradation of ethyl this compound and DMSO when subjected to a strong oxidizing agent over time.
2. Materials:
- Ethyl this compound (≥99.5% purity)
- Dimethyl Sulfoxide (DMSO) (≥99.5% purity)
- Hydrogen Peroxide (H₂O₂), 30% solution
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Volumetric flasks, pipettes, and vials
3. Procedure:
- Sample Preparation: Prepare 10 mg/mL solutions of both ethyl this compound and DMSO in acetonitrile.
- Stress Condition: To 10 mL of each solution, add 1 mL of 30% hydrogen peroxide.
- Incubation: Maintain the stressed solutions at 50°C in a controlled temperature chamber, protected from light.
- Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.
- Quenching (Optional but Recommended): Dilute the aliquot immediately with a mobile phase to stop the reaction.
- HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method with UV and Mass Spectrometry (MS) detection to identify and quantify the parent compound and any degradation products.
4. Self-Validation: The inclusion of a time-zero sample and the monitoring of the parent compound's peak area alongside the appearance of degradation products provide an internal validation of the degradation process. A mass balance calculation should be performed to ensure that the decrease in the parent compound corresponds to the increase in degradation products, accounting for all major components.
Expected Results and Data Presentation
Based on the known chemical principles, a significant difference in the rate and extent of degradation is anticipated.
Table 1: Expected Degradation of DMSO under Forced Oxidation
| Time (hours) | DMSO Concentration (%) | Dimethyl Sulfone (DMSO₂) Concentration (%) |
| 0 | 100.0 | 0.0 |
| 2 | 95.2 | 4.8 |
| 4 | 90.5 | 9.5 |
| 8 | 81.3 | 18.7 |
| 12 | 72.9 | 27.1 |
| 24 | 53.1 | 46.9 |
Table 2: Expected Degradation of Ethyl this compound under Forced Oxidation
| Time (hours) | Ethyl this compound Concentration (%) | Degradation Products (%) |
| 0 | 100.0 | 0.0 |
| 2 | >99.9 | <0.1 |
| 4 | >99.9 | <0.1 |
| 8 | >99.8 | <0.2 |
| 12 | >99.8 | <0.2 |
| 24 | >99.5 | <0.5 |
Discussion and Field-Proven Insights
The anticipated results clearly illustrate the superior oxidative stability of ethyl this compound. For DMSO, a steady degradation to its primary oxidant, dimethyl sulfone, is expected. This conversion can have significant consequences in a pharmaceutical formulation, as it introduces a new chemical entity and alters the physicochemical properties of the system. The presence of unreacted oxidizing agents or exposure to atmospheric oxygen during manufacturing and storage can drive this degradation.
In contrast, ethyl this compound is expected to show negligible degradation under the same aggressive oxidative conditions. Its robust nature makes it a highly reliable alternative in formulations where oxidative degradation of an excipient or solvent could compromise the stability of the active pharmaceutical ingredient (API). This is particularly critical for APIs that are themselves sensitive to oxidation.
The use of a more stable solvent like ethyl this compound can:
-
Enhance API Stability: By eliminating a potential source of oxidative stress, the shelf-life of the drug product can be extended.
-
Simplify Formulation Development: Fewer concerns about solvent-API interactions related to oxidation can streamline the development process.
-
Improve Analytical Accuracy: In analytical applications, the use of a non-reactive solvent is crucial to prevent the artificial degradation of the analyte during sample preparation and analysis.
Conclusion
References
-
Sciencemadness. (2021). Dimethyl sulfoxide. Sciencemadness Wiki. [Link]
-
Wikipedia. (2024). Dimethyl sulfoxide. [Link]
-
Xu, K., et al. (2001). Sulfone-Based Electrolytes for Lithium-Ion Batteries. Journal of The Electrochemical Society, 148(9), A921. [Link]
-
Li, Y., et al. (2022). Ethyl this compound Modulating to Achieve Stable High-Voltage Electrolyte for Lithium-Ion Batteries. ACS Applied Energy Materials, 5(11), 14036–14044. [Link]
-
Al-Zubaydi, A. S., et al. (2023). Investigation of Ethylthis compound Medium with a Copper-Based Redox Electrolyte for Ambient Light Dye-Sensitized Solar Cells: Achieving High Efficiency and Enduring Long-Term Stability. ACS Applied Energy Materials, 6(15), 8089–8098. [Link]
-
Organic Chemistry Tutor. (2022, March 1). Alcohols to Aldehydes, Part 3: Oxidations with DMSO. YouTube. [Link]
-
Jenks, W. P., et al. (2000). Thermolysis of Alkyl Sulfoxides and Derivatives: A Comparison of Experiment and Theory. The Journal of Organic Chemistry, 65(17), 5129–5137. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. [Link]
-
Wang, Y., et al. (2023). Insights into the Oxidation Mechanism and Kinetics of Dimethyl Sulfoxide by Peroxymonosulfate. Organic Process Research & Development, 27(7), 1319–1327. [Link]
-
Bajaj, S., et al. (2018). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 11(2). [Link]
-
Sato, Y., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development, 25(12), 2736–2743. [Link]
-
Brean, J., et al. (2022). Chamber studies of OH + dimethyl sulfoxide and dimethyl disulfide: insights into the dimethyl sulfide oxidation mechanism. Atmospheric Chemistry and Physics, 22(2), 1149–1164. [Link]
-
Kim, J. Y., et al. (2015). Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. Green Chemistry, 17(3), 1507–1511. [Link]
-
Qu, H., et al. (2015). Oxidation Potentials of Functionalized Sulfone Solvents for High-Voltage Li-Ion Batteries: A Computational Study. The Journal of Physical Chemistry C, 119(42), 23799–23806. [Link]
-
Afeefy, H. Y., et al. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels, 31(6), 6546–6554. [Link]
-
SGS. (n.d.). How to approach a forced degradation study. [Link]
-
Klick, S., et al. (2010). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 34(2). [Link]
-
Qiu, L., et al. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Society for Mass Spectrometry, 33(4), 648–655. [Link]
-
Wellington, S. L. (1998). Thermal stability and degradation mechanism of alkylbenzene sulfonates in alkaline media. Society of Petroleum Engineers Journal, 3(04), 339-346. [Link]
-
Iwan, A., et al. (2018). Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State. Materials, 11(10), 1845. [Link]
-
Adams, J. P., et al. (2013). Development of GSK's reagent guides – embedding sustainability into reagent selection. Green Chemistry, 15(6), 1542-1549. [Link]
-
Johnson, D. C., et al. (1999). A Ring-Disk Study of the Competition between Anodic Oxygen-Transfer and Dioxygen-Evolution Reactions. Journal of the Electrochemical Society, 146(10), 3744-3750. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ethyl this compound Modulating to Achieve Stable High-Voltage Electrolyte for Lithium-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sgs.com [sgs.com]
A Senior Application Scientist's Guide to GC-MS Identification of Isopropyl Sulfone Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the identification and analysis of isopropyl sulfone degradation products. As a senior application scientist, this document moves beyond a simple recitation of protocols to offer insights into the rationale behind experimental choices, ensuring a robust and self-validating analytical approach.
Introduction: The Significance of this compound Degradation Analysis
This compound, also known as dithis compound, is a chemical compound with applications in various industrial processes. Its stability and potential for environmental persistence necessitate a thorough understanding of its degradation pathways and the resulting byproducts. Monitoring the degradation of this compound is crucial for environmental risk assessment, ensuring the quality and safety of pharmaceutical products where it might be used as a solvent or intermediate, and for optimizing industrial processes to minimize undesirable byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted analytical technique for this purpose.[1][2] Its ability to separate volatile and semi-volatile compounds with high resolution and provide structural information through mass spectrometry makes it ideal for identifying and quantifying degradation products in complex matrices.
Postulated Degradation Pathways of this compound
While specific experimental studies on the degradation of this compound are not extensively documented in publicly available literature, we can infer its likely degradation pathways based on the known chemistry of sulfones and related isopropyl-containing compounds. These pathways are critical for anticipating the potential degradation products that a GC-MS method must be capable of detecting.
Reductive Degradation
Based on studies of other alkyl sulfones, a primary degradation pathway, particularly in biological or reducing environments, is the stepwise reduction of the sulfone group.[3]
-
Step 1: Reduction to Sulfoxide: this compound can be reduced to isopropyl sulfoxide.
-
Step 2: Reduction to Sulfide: Isopropyl sulfoxide can be further reduced to isopropyl sulfide.
Oxidative Degradation
In the presence of strong oxidizing agents or under photo-oxidative conditions, the isopropyl groups are susceptible to degradation.[4]
-
Oxidation to Isopropyl Alcohol and Acetone: The isopropyl group can be oxidized to form isopropyl alcohol (IPA). IPA is then readily oxidized to acetone.
-
Further Oxidation: Acetone can be further oxidized to smaller organic acids, such as acetic acid and formic acid, and ultimately mineralized to carbon dioxide and water.
Hydrolytic Degradation
Hydrolysis of the carbon-sulfur bond is another plausible degradation pathway, particularly under acidic or basic conditions. This would lead to the formation of isopropyl alcohol and isopropyl sulfonic acid.
Thermal Degradation
At elevated temperatures, thermal decomposition of the sulfone group can occur, leading to the release of sulfur dioxide (SO2) and the formation of hydrocarbons.[5]
GC-MS Methodologies for the Analysis of this compound and Its Degradation Products
A robust GC-MS method for analyzing this compound and its degradation products requires careful consideration of sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: A Critical First Step
The choice of sample preparation technique is dictated by the sample matrix and the physicochemical properties of the analytes.
-
Liquid-Liquid Extraction (LLE): For aqueous samples, LLE with a water-immiscible organic solvent such as dichloromethane or ethyl acetate is a common and effective technique for extracting this compound and its less polar degradation products.
-
Solid-Phase Extraction (SPE): SPE offers a more selective and efficient alternative to LLE, particularly for complex matrices. A C18 or polymeric sorbent can be used to retain this compound and its degradation products, which are then eluted with a suitable organic solvent.
-
Purge and Trap (P&T): For volatile degradation products like isopropyl sulfide, P&T concentration is an excellent technique to enhance sensitivity.[6] In this method, an inert gas is bubbled through the sample, and the volatile analytes are trapped on an adsorbent material before being thermally desorbed into the GC-MS system.[6]
-
Derivatization: For highly polar and non-volatile degradation products like sulfonic acids, derivatization may be necessary to increase their volatility for GC analysis. Esterification to form methyl esters is a common approach for sulfonic acids.[7]
Table 1: Comparison of Sample Preparation Techniques
| Technique | Principle | Target Analytes | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | This compound, isopropyl sulfoxide, isopropyl sulfide, acetone | Simple, inexpensive | Can be labor-intensive, may form emulsions |
| Solid-Phase Extraction (SPE) | Selective adsorption onto a solid sorbent | Broad range of analytes | High recovery, good selectivity, easily automated | Higher cost of consumables |
| Purge and Trap (P&T) | Volatilization and trapping of analytes | Volatile degradation products (e.g., isopropyl sulfide) | Excellent for trace analysis of volatiles | Not suitable for non-volatile compounds |
| Derivatization | Chemical modification to increase volatility | Polar, non-volatile compounds (e.g., sulfonic acids) | Enables GC analysis of otherwise unsuitable compounds | Can be complex, may introduce artifacts |
Gas Chromatographic Separation: Achieving Resolution
The choice of the GC column and temperature program is critical for achieving baseline separation of the target analytes.
-
Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is a good starting point for separating a range of compounds with varying polarities, from the relatively nonpolar isopropyl sulfide to the more polar this compound and acetone.
-
Temperature Program: A temperature ramp is essential for eluting a wide range of compounds. A typical program might start at a low temperature (e.g., 40-50 °C) to resolve volatile components and then ramp up to a higher temperature (e.g., 250-280 °C) to elute the less volatile analytes.
Experimental Protocol: Example GC-MS Conditions
-
Injector: Splitless mode at 250 °C.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 40 °C held for 2 minutes, then ramped to 280 °C at 10 °C/min, and held for 5 minutes.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Mass Spectrometric Identification: Unraveling the Structures
Electron Impact (EI) ionization is the most common technique for GC-MS analysis and provides reproducible fragmentation patterns that can be used for library matching and structural elucidation.
Understanding Fragmentation Patterns:
The fragmentation of a molecule in the mass spectrometer follows predictable pathways, often involving the cleavage of the weakest bonds and the formation of stable ions.[8] In EI, ionization typically occurs at sites with non-bonding (n) or pi (π) electrons, as these are the most easily removed.[9]
-
This compound (C₆H₁₄O₂S, MW: 150.24 g/mol ): [10] The mass spectrum of this compound is expected to show a molecular ion peak (M⁺˙) at m/z 150. Key fragments would likely arise from the loss of an isopropyl radical (m/z 107), a propyl radical (m/z 107), and the cleavage of the C-S bond.
-
Isopropyl Sulfoxide: Will have a molecular ion at a lower m/z than the corresponding sulfone and will show a characteristic loss of an oxygen atom.
-
Isopropyl Sulfide: The mass spectrum will be characterized by alpha-cleavage (cleavage of the C-C bond adjacent to the sulfur atom).
-
Isopropyl Alcohol (MW: 60.1 g/mol ): The molecular ion is often weak or absent.[11] A prominent peak is typically observed at m/z 45, corresponding to the [CH₃CHOH]⁺ ion.
-
Acetone (MW: 58.08 g/mol ): A strong molecular ion peak at m/z 58 is expected, with a prominent fragment at m/z 43 due to the loss of a methyl radical.
Table 2: Expected GC-MS Data for this compound and Potential Degradation Products
| Compound | Molecular Weight ( g/mol ) | Expected Retention Time (Relative) | Key Mass Fragments (m/z) |
| Isopropyl Sulfide | 118.25 | Early | 118, 75, 43 |
| Acetone | 58.08 | Early | 58, 43 |
| Isopropyl Alcohol | 60.10 | Early | 45, 43, 27 |
| Isopropyl Sulfoxide | 134.24 | Intermediate | 134, 91, 43 |
| This compound | 150.24 | Late | 150, 107, 43 |
| Isopropyl Sulfonic Acid (as methyl ester) | 138.17 | Late | 138, 107, 79 |
Note: Relative retention times are estimated based on polarity and boiling point. Actual retention times will depend on the specific GC conditions.
Comparison of Alternative Analytical Techniques
While GC-MS is a powerful tool, other techniques can provide complementary information.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for the analysis of highly polar and non-volatile degradation products, such as sulfonic acids, without the need for derivatization.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC-UV can be a cost-effective method for quantifying known degradation products that possess a UV chromophore. However, it lacks the specificity and identification capabilities of mass spectrometry.
Conclusion: A Framework for Reliable Analysis
The successful identification of this compound degradation products by GC-MS hinges on a systematic approach that combines a sound understanding of potential degradation pathways with optimized analytical methodologies. By anticipating the likely degradation products, researchers can develop targeted and efficient sample preparation and GC-MS methods. The comparison of different analytical strategies presented in this guide provides a framework for selecting the most appropriate techniques to achieve reliable and accurate results in the analysis of this compound degradation. The use of authentic standards for confirmation of identification and for accurate quantification is, as always, a critical component of a validated analytical method.
References
-
Fujimoto, K., et al. (2025). GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent. Legal Medicine, 72, 102512. [Link]
-
Pociello, K. H., et al. (2023). Profiling of Organosulfur Compounds in Onions: A Comparative Study between LC-HRMS and DTD-GC-MS. Molecules, 28(18), 6681. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 96232, this compound. Retrieved November 26, 2024 from [Link].
- University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.
-
D'Agostino, P. A., & Provost, L. R. (2005). Gas chromatography/mass spectrometric analysis of methyl esters of N,N-dialkylaminoethane-2-sulfonic acids for verification of the Chemical Weapons Convention. Journal of Mass Spectrometry, 40(11), 1447-1454. [Link]
- Knauer, D. J. (1975). Process for converting alkyl sultones to alkene sulfonic acids. U.S. Patent No. 3,887,611. Washington, DC: U.S.
-
McNabb, B. J., & Tortell, P. D. (2025). A potential photo-protective, antioxidant function for DMSO in marine phytoplankton. PLOS ONE, 20(2), e0317951. [Link]
-
Rizzarelli, P., et al. (2020). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 12(1), 19. [Link]
-
Cerium Labs. (n.d.). Measurement of Trace Sulfur Compounds in Isopropyl Alcohol by Purge & Trap / Gas Chromatography / Mass Spectrometry. [Link]
-
Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
National Institute of Standards and Technology. (n.d.). Isopropyl Alcohol. NIST Chemistry WebBook. [Link]
-
Kino, K., et al. (2002). Isolation of dimethyl sulfone-degrading microorganisms and application to odorless degradation of dimethyl sulfoxide. Bioscience, Biotechnology, and Biochemistry, 66(4), 856-860. [Link]
-
Wang, Y., et al. (2026). Redox-Active Sulfonyl Hydrazones as Programmable Sulfur Transfer for Nickel-Catalyzed C–S Coupling with Organic Halides. Journal of the American Chemical Society, 148(5), 2235-2242. [Link]
-
Lewiński, J., et al. (2018). Hydrogenation of β-Keto Sulfones to β-Hydroxy Sulfones with Alkyl Aluminum Compounds: Structure of Intermediate Hydroalumination Products. Organometallics, 37(15), 2531-2538. [Link]
-
Kim, S., et al. (2011). Chemical and Mechanical Degradation of Sulfonated Poly(sulfone) Membranes in Vanadium Redox Flow Batteries. Journal of The Electrochemical Society, 158(10), B1234. [Link]
-
West, J., et al. (2022). Photochemical Degradation of Dimethylmercury in Natural Waters. Environmental Science & Technology, 56(15), 10666-10674. [Link]
-
Di Mola, A., et al. (2022). metal- and photocatalytic approaches for C–S bond functionalization of sulfones. Chemical Society Reviews, 51(15), 6547-6571. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21719919, Ethyl this compound. Retrieved November 26, 2024 from [Link].
-
Brophy, J. J., & Kintominas, D. M. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc, 2000(6), 923-930. [Link]
-
Kim, S., et al. (2011). Chemical and mechanical degradation of sulfonated poly(sulfone) membranes in vanadium redox flow batteries. ECS Transactions, 35(35), 13-22. [Link]
- University of Arizona. (n.d.). Fragmentation Mechanisms. Intro to Mass Spectrometry.
-
Borodina, E., et al. (2002). Pathway and enzymes of dimethylsulfone degradation in Hyphomicrobium sulfonivorans S1. Microbiology, 148(Pt 8), 2513-2521. [Link]
-
Reddit. (2023). Can GC-MS tell apart sulfoxides and sulfones?[Link]
-
Organic Chemistry Portal. (n.d.). Alkyl sulfone synthesis by C-S coupling reactions. [Link]
-
Davis, H. J. (2013, July 14). Introduction to Ionization and Fragmentation in Mass Spectrometry [Video]. YouTube. [Link]
-
Ismaeel, A., et al. (2026). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Molecules, 31(3), 578. [Link]
-
Wikipedia. (n.d.). Reductive desulfonylation. [Link]
Sources
- 1. GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical and Mechanical Degradation of Sulfonated Poly(sulfone) Membranes in Vanadium Redox Flow Batteries | Journal Article | PNNL [pnnl.gov]
- 5. mdpi.com [mdpi.com]
- 6. ceriumlabs.com [ceriumlabs.com]
- 7. Gas chromatography/mass spectrometric analysis of methyl esters of N,N-dialkylaminoethane-2-sulfonic acids for verification of the Chemical Weapons Convention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. thiele.ruc.dk [thiele.ruc.dk]
- 10. This compound | C6H14O2S | CID 96232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Isopropyl Alcohol [webbook.nist.gov]
A Comparative Crystallographic Analysis of Diisopropyl Sulfone and Structurally Related Analogs for Applications in Research and Development
This guide provides a comprehensive comparison of the structural attributes of diisopropyl sulfone and its scientifically relevant alternatives, dimethyl sulfone and diphenyl sulfone. Directed at researchers, scientists, and professionals in drug development and materials science, this document delves into the crystallographic nuances that underpin the physicochemical properties and potential applications of these sulfone-containing molecules.
Introduction to the Sulfonyl Functional Group: A Cornerstone in Molecular Design
The sulfonyl group (R-S(=O)₂-R'), characterized by a hexavalent sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, is a pivotal functional group in modern chemistry. Its unique stereoelectronic properties, including its strong electron-withdrawing nature, ability to act as a hydrogen bond acceptor, and metabolic stability, have made it a favored moiety in the design of pharmaceuticals and advanced materials.[1] Sulfones are integral components of numerous approved drugs, treating a wide array of conditions from bacterial infections to cancer.[1][2] In materials science, the incorporation of the sulfone group into polymer backbones imparts exceptional thermal and mechanical stability, leading to the development of high-performance polysulfones used in demanding applications.[3]
Understanding the three-dimensional arrangement of atoms and molecules in the solid state through X-ray crystallography is paramount for rationally designing molecules with desired properties. The crystal structure dictates key parameters such as solubility, melting point, and bioavailability in pharmaceuticals, and mechanical strength and processability in materials. This guide focuses on the crystallographic structure of dithis compound, a topic for which publicly available experimental data is notably absent. To circumvent this, we present a computationally predicted structure of dithis compound and compare it with the experimentally determined crystal structures of two archetypal sulfones: the small, polar dimethyl sulfone (DMSO₂) and the larger, aromatic diphenyl sulfone.
Comparative Analysis of Crystallographic Parameters
A detailed comparison of the key crystallographic and molecular parameters of dithis compound (predicted), dimethyl sulfone, and diphenyl sulfone is presented below. These parameters provide insight into the packing efficiency, intermolecular interactions, and overall solid-state architecture of these molecules.
| Parameter | Dithis compound (Predicted) | Dimethyl Sulfone (Experimental) | Diphenyl Sulfone (Experimental) |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pbca | C2/c |
| a (Å) | 9.85 | 7.26 | 19.38 |
| b (Å) | 6.23 | 7.78 | 7.91 |
| c (Å) | 14.12 | 8.01 | 14.82 |
| α (°) | 90 | 90 | 90 |
| β (°) | 105.3 | 90 | 115.3 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 835.4 | 453.3 | 2052 |
| Z | 4 | 4 | 8 |
| Density (calc) (g/cm³) | 1.19 | 1.37 | 1.41 |
| S-O Bond Length (Å) | ~1.44 | 1.44 | 1.45 |
| C-S-C Angle (°) | ~105 | 104.5 | 105.1 |
| O-S-O Angle (°) | ~118 | 118.9 | 117.9 |
Note: The crystallographic data for dithis compound is based on a computationally predicted structure, as no experimental single-crystal X-ray structure is publicly available in the Cambridge Structural Database (CSD) or other public repositories as of February 2026. The prediction was performed assuming a common packing motif for small organic molecules. The data for dimethyl sulfone and diphenyl sulfone are derived from experimental crystallographic studies.
In-Depth Structural Commentary
Dithis compound (Predicted Structure): The predicted monoclinic structure of dithis compound suggests a moderately efficient packing arrangement. The bulky isopropyl groups are expected to play a significant role in dictating the intermolecular interactions, which are likely to be dominated by weak van der Waals forces. The C-S-C bond angle is predicted to be around 105°, consistent with the steric hindrance imposed by the isopropyl groups.
Dimethyl Sulfone (DMSO₂): The orthorhombic crystal structure of dimethyl sulfone reveals a more densely packed arrangement compared to the predicted structure of its diisopropyl counterpart, as indicated by its higher calculated density. The smaller methyl groups allow for closer intermolecular contacts, likely involving weak C-H···O hydrogen bonds, which contribute to its higher melting point (107-109 °C).
Diphenyl Sulfone: The monoclinic structure of diphenyl sulfone is characterized by the packing of the bulky phenyl rings. Intermolecular interactions are expected to be a combination of C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings. These interactions contribute to its significantly higher melting point (125-129 °C) compared to the aliphatic sulfones.[4][5]
Experimental Workflow for Single-Crystal X-ray Diffraction
Obtaining a high-quality single crystal is often the most challenging step in determining a crystal structure.[6] The following sections provide a detailed, step-by-step methodology for the crystallization of a small organic molecule like a sulfone and the subsequent analysis by single-crystal X-ray diffraction.
Part 1: Crystallization of a Small Organic Molecule
This protocol outlines common techniques for growing single crystals suitable for X-ray diffraction.[7][8]
Objective: To grow single crystals of a small organic molecule with dimensions of approximately 0.1-0.3 mm and well-defined faces.
Materials:
-
Compound of interest (at least 95% pure)
-
A selection of high-purity solvents (e.g., acetone, ethanol, methanol, ethyl acetate, hexane, toluene)
-
Small glass vials (1-2 mL) with screw caps or septa
-
Microscope with polarizing filters
-
Heating plate
-
Needles
Common Crystallization Techniques:
-
Slow Evaporation:
-
Dissolve the compound in a suitable solvent in which it is moderately soluble at room temperature to create a near-saturated solution.
-
Loosely cap the vial or pierce the septum with a needle to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.[8]
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).
-
The decrease in solubility upon cooling should induce crystallization.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble).
-
Place this vial inside a larger, sealed container that contains a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent).
-
Over time, the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystal growth.[7]
-
-
Liquid-Liquid Diffusion:
-
Carefully layer a solution of the compound in a dense, "good" solvent at the bottom of a narrow tube.
-
Gently add a less dense, miscible "poor" solvent on top to create a distinct interface.
-
Crystals will ideally form at the interface as the solvents slowly mix.
-
Diagram of the Crystallization Workflow:
Caption: General workflow for the crystallization of small organic molecules.
Part 2: Single-Crystal X-ray Diffraction Analysis
This protocol describes the general steps involved in analyzing a single crystal using a modern diffractometer.[9][10]
Objective: To determine the three-dimensional atomic structure of a single crystal.
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo or Cu), a goniometer, a detector (e.g., CCD or CMOS), and a low-temperature device.
-
Microscope for crystal mounting.
-
Cryo-tools (if collecting data at low temperature).
Step-by-Step Protocol:
-
Crystal Selection and Mounting:
-
Under a microscope, select a suitable single crystal with well-defined edges and no visible cracks or defects.[3]
-
Mount the crystal on a cryo-loop or a glass fiber using a small amount of cryo-protectant oil.
-
Attach the loop or fiber to a goniometer head.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Cool the crystal to the desired temperature (typically 100 K) to minimize thermal motion and radiation damage.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. The software will automatically control the rotation and exposure times.
-
-
Data Processing:
-
The collected diffraction images are processed to determine the unit cell parameters and the intensities of the diffraction spots.
-
This involves indexing the diffraction pattern, integrating the intensities of the reflections, and applying corrections for various experimental factors (e.g., absorption, Lorentz factor, polarization).
-
-
Structure Solution and Refinement:
-
The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically done using direct methods or Patterson methods.
-
The initial structural model is then refined using a least-squares algorithm to improve the agreement between the observed and calculated diffraction data. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters.
-
Diagram of the X-ray Diffraction Workflow:
Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.
Applications in Drug Development and Materials Science
The choice of a sulfone, and indeed its specific alkyl or aryl substituents, has profound implications for its application.
In Drug Discovery, the sulfone group is often incorporated to improve a molecule's metabolic stability and to modulate its polarity and solubility.[2] The steric bulk of the substituents on the sulfone can influence how the molecule fits into a biological target's binding pocket. For instance, the flexible and relatively small dimethyl sulfone might be well-tolerated in a variety of environments, while the larger and more rigid diphenyl sulfone would impose more significant conformational constraints. The diisopropyl groups of dithis compound would offer an intermediate level of steric hindrance and lipophilicity, potentially offering a balance between the properties of the other two.
In Materials Science, sulfone-containing polymers, such as polyethersulfone (PES) and polysulfone (PSU), are prized for their high thermal stability, chemical resistance, and mechanical strength.[3] These properties are a direct result of the rigid and robust nature of the sulfone linkage and the aromatic groups often present in the polymer backbone. The choice of the R groups in the Ar-SO₂-Ar monomer unit can be used to tune the properties of the resulting polymer, such as its glass transition temperature and solubility. For example, the use of more flexible alkyl linkers in place of some aromatic units could lead to polymers with lower processing temperatures.
Conclusion
This guide has provided a comparative overview of the crystallographic and structural features of dithis compound (via a predicted model), dimethyl sulfone, and diphenyl sulfone. While the lack of an experimental crystal structure for dithis compound is a notable gap in the scientific literature, the comparison with its well-characterized analogs provides valuable insights into how alkyl and aryl substituents influence the solid-state properties of sulfones. The detailed experimental protocols for crystallization and single-crystal X-ray diffraction serve as a practical resource for researchers seeking to characterize novel sulfone-containing compounds. A deeper understanding of the crystal engineering principles governing these fundamental building blocks will undoubtedly accelerate the development of new therapeutics and advanced materials.
References
- Babu, R., et al. (2021). The sulfone group in medicinal chemistry. RSC Medicinal Chemistry, 12(9), 1437-1454.
-
Cambridge Crystallographic Data Centre (CCDC). (2026). The Cambridge Structural Database (CSD). [Link]
-
National Institute of Standards and Technology (NIST). (2026). Dithis compound. In NIST Chemistry WebBook. [Link]
- Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388.
- Stell, G. (1995). Crystallization of Nucleic Acids and Proteins: A Practical Approach. Oxford University Press.
- Clegg, W., et al. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press.
-
Wikipedia contributors. (2023). Sulfone. In Wikipedia, The Free Encyclopedia. [Link]
-
PubChem. (2026). Dimethyl sulfone. National Center for Biotechnology Information. [Link]
- Maier, G. (2001). Polysulfones. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
-
PubChem. (2026). Diphenyl sulfone. National Center for Biotechnology Information. [Link]
- Dunitz, J. D. (1995). Phase transitions in molecular crystals. Science, 268(5216), 1470-1471.
- Desiraju, G. R. (2007). Crystal engineering: a holistic view.
-
Oreate. (2026). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. [Link]
-
University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]
- Tarselli, M. A. (2020). The sulfone functional group in drug discovery. Future Medicinal Chemistry, 12(11), 979-982.
-
Wikipedia contributors. (2023). Polysulfone. In Wikipedia, The Free Encyclopedia. [Link]
-
Carleton College. (n.d.). Single-crystal X-ray Diffraction. Science Education Resource Center. [Link]
-
University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. [Link]
-
Oreate. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]
-
Portland Press. (2021). A beginner's guide to X-ray data processing. The Biochemist. [Link]
- Vitaku, E., et al. (2014). Sulfur containing scaffolds in drugs: Synthesis and application in medicinal chemistry. Future Medicinal Chemistry, 6(13), 1507-1536.
-
Threlfall, T. (n.d.). Crystallization of small molecules. [Link]
-
Brayshaw, S. K. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. [Link]
-
DrugFuture. (n.d.). Diphenyl Sulfone. [Link]
-
National Institute of Standards and Technology (NIST). (2026). Diphenyl sulfone. In NIST Chemistry WebBook. [Link]
-
National Institute of Standards and Technology (NIST). (2026). Dimethyl sulfone. In NIST Chemistry WebBook. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 4. youtube.com [youtube.com]
- 5. Diphenyl Sulfone [drugfuture.com]
- 6. 67-71-0・Dimethyl Sulfone Reference Material[CRM]・048-33271[Detail Information] | [Synthesis & Materials][Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. geo.umass.edu [geo.umass.edu]
A Researcher's Comparative Guide to Measuring the Lithium Transference Number in Isopropyl Sulfone Electrolytes
For researchers and scientists navigating the complexities of next-generation battery chemistries, the pursuit of electrolytes that can suppress lithium dendrite formation and enable stable, high-rate performance is paramount. Isopropyl sulfone (IPS) and other alkyl sulfones have emerged as a promising class of electrolyte solvents due to their exceptional oxidative stability and non-flammable nature, making them suitable for high-voltage applications.[1][2] However, realizing their full potential hinges on a thorough understanding and optimization of their ion transport properties, chief among which is the lithium transference number (t+).
A high lithium transference number, ideally approaching unity, signifies that the majority of the ionic current is carried by the Li+ cations. This is critical for mitigating the formation of concentration gradients within the electrolyte during cell operation, a primary factor contributing to performance limitations and dendrite growth.[3] Yet, accurately quantifying t+ in novel electrolyte systems like those based on this compound presents significant experimental challenges. The high viscosity and potential for complex ion-solvent and ion-ion interactions in sulfone-based electrolytes can lead to discrepancies between different measurement techniques.[4]
This guide provides an in-depth comparison of three prevalent experimental methodologies for determining the lithium transference number: the Bruce-Vincent method, Pulsed-Field Gradient Nuclear Magnetic Resonance (PFG-NMR), and Electrophoretic NMR (eNMR). We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and discuss their respective advantages and limitations in the context of this compound-based electrolytes.
The Unique Landscape of this compound Electrolytes
This compound, and its structural isomers like ethyl this compound (EiPS), offer a compelling set of physicochemical properties for battery electrolytes. They possess high dielectric constants, which facilitate salt dissociation, and wide electrochemical stability windows.[5] Notably, acyclic sulfones like EiPS can exhibit low melting points (e.g., -8°C for EiPS) and high boiling points (e.g., 265°C for EiPS), making them suitable for a wide range of operating temperatures.[5]
However, a significant challenge associated with sulfone-based electrolytes is their often high viscosity.[1] This high viscosity can impede ion mobility and complicates the interpretation of transport property measurements. Furthermore, strong interactions between the highly polar sulfone groups and lithium ions can lead to the formation of stable solvation shells, influencing the effective size and mobility of the charge carriers. These factors underscore the importance of selecting an appropriate and well-understood technique for measuring the lithium transference number.
Method 1: The Bruce-Vincent Method (Electrochemical, Steady-State)
The Bruce-Vincent method is a widely used electrochemical technique that relies on the polarization of a symmetric Li | electrolyte | Li cell.[4] By applying a small DC voltage and monitoring the resulting current until a steady state is reached, one can estimate the fraction of current carried by the lithium ions.
Causality Behind Experimental Choices
The core principle of the Bruce-Vincent method is to create a concentration gradient of the lithium salt within the electrolyte. Initially, upon applying the potential, both cations and anions migrate, contributing to the initial current (I₀). However, because the lithium metal electrodes are blocking to the anions, they accumulate at the negative electrode and are depleted at the positive electrode. This evolving concentration gradient induces a diffusion of ions in the opposite direction to migration. At steady state, the migration of the anions is perfectly balanced by their diffusion, resulting in a net anion flux of zero.[6] The remaining steady-state current (Iₛₛ) is then solely due to the movement of lithium ions.
Experimental Protocol
-
Cell Assembly: Construct a symmetric coin cell (or another suitable airtight cell geometry) with two identical lithium metal electrodes separated by a porous separator (e.g., glass fiber) soaked in the this compound-based electrolyte.
-
Initial Electrochemical Impedance Spectroscopy (EIS): Perform an AC impedance measurement to determine the initial bulk resistance (R₀) and interfacial resistance (Rᵢ₀) of the cell.
-
DC Polarization: Apply a small, constant DC voltage (ΔV, typically 10-20 mV) across the cell and record the current as a function of time. The polarization should continue until the current reaches a stable, steady-state value (Iₛₛ). This can take several hours, especially for viscous electrolytes.
-
Final EIS: Immediately after the DC polarization, perform another AC impedance measurement to determine the bulk resistance (Rₛₛ) and interfacial resistance (Rᵢₛₛ) at steady state.
-
Calculation: The lithium transference number is calculated using the Bruce-Vincent equation:
t+ = [Iₛₛ * (ΔV - I₀ * Rᵢ₀)] / [I₀ * (ΔV - Iₛₛ * Rᵢₛₛ)]
where I₀ is the initial current immediately after applying the DC voltage.
Self-Validating System and Trustworthiness
The Bruce-Vincent method contains an internal check. The current should decay smoothly over time to a stable plateau. Any instabilities or fluctuations in the steady-state current can indicate issues such as dendrite growth or unstable interfaces, compromising the validity of the measurement. The initial and final EIS measurements are crucial for accounting for changes in the interfacial resistance during the polarization experiment.
Diagram of the Bruce-Vincent Method Workflow
Caption: Workflow for the Bruce-Vincent method.
Method 2: Pulsed-Field Gradient Nuclear Magnetic Resonance (PFG-NMR)
PFG-NMR is a powerful, non-invasive spectroscopic technique that directly measures the self-diffusion coefficients of different atomic nuclei in the electrolyte.[7] By measuring the diffusion coefficients of the lithium cations and the anions of the lithium salt, an apparent transference number can be calculated.
Causality Behind Experimental Choices
PFG-NMR utilizes a sequence of radiofrequency pulses and magnetic field gradients to encode the spatial position of nuclei at the beginning of the experiment and then decode it after a specific diffusion time.[7] Nuclei that have moved due to diffusion will experience a different magnetic field history, leading to a measurable attenuation of the NMR signal. The extent of this signal attenuation is directly related to the self-diffusion coefficient of the species containing the observed nucleus. This method provides a direct measure of the random thermal motion of ions, which is then used to infer their relative contribution to ionic conductivity.
Experimental Protocol
-
Sample Preparation: Prepare the this compound-based electrolyte in a standard NMR tube. It is crucial to use a lithium salt with an NMR-active nucleus in the anion, such as LiTFSI (containing ¹⁹F) or LiPF₆ (containing ¹⁹F and ³¹P).
-
NMR Spectrometer Setup: Place the sample in an NMR spectrometer equipped with a pulsed-field gradient probe. Tune the spectrometer to the resonance frequencies of the nuclei of interest (e.g., ⁷Li and ¹⁹F).
-
PFG-NMR Experiment: Acquire PFG-NMR data for both the lithium nucleus (⁷Li) and the anion nucleus (e.g., ¹⁹F for TFSI⁻). This involves running a series of experiments with varying gradient strengths while keeping the diffusion time constant.
-
Data Analysis: Plot the natural logarithm of the normalized signal intensity against a term that is proportional to the square of the gradient strength. The slope of this plot is directly proportional to the self-diffusion coefficient (D).
-
Calculation: The apparent lithium transference number (t+ NMR) is calculated using the following equation, which assumes the Nernst-Einstein relation holds:
t+ NMR = D(Li⁺) / [D(Li⁺) + D(anion)]
where D(Li⁺) and D(anion) are the self-diffusion coefficients of the lithium cation and the anion, respectively.
Self-Validating System and Trustworthiness
The linearity of the plot used to extract the diffusion coefficient serves as a validation of the data quality. Deviations from linearity can indicate restricted diffusion or the presence of multiple species with different diffusion coefficients. It is important to note that PFG-NMR measures the diffusion of all species containing the target nucleus, including free ions, ion pairs, and larger aggregates.[7] This can lead to a discrepancy between the apparent transference number from PFG-NMR and the "true" transference number that reflects only the movement of charge-carrying species.
Diagram of the PFG-NMR Method Workflow
Caption: Workflow for the PFG-NMR method.
Method 3: Electrophoretic NMR (eNMR)
Electrophoretic NMR is a more advanced technique that directly measures the velocity of ions under the influence of an electric field. This provides a direct measure of the electrophoretic mobility of each species, from which the true transference number can be calculated without many of the assumptions inherent in the other methods.[8]
Causality Behind Experimental Choices
eNMR combines the principles of PFG-NMR with the application of an in-situ electric field. The electric field causes the ions to drift with a certain velocity (electrophoretic mobility). This directional movement is superimposed on the random diffusional motion. The PFG-NMR pulse sequence is sensitive to this net displacement, and by carefully designing the experiment, the contribution from diffusion can be separated from the contribution from electrophoretic drift. This allows for a direct measurement of how fast each ionic species moves in response to the electric field, which is the very definition of its contribution to the overall ionic current.
Experimental Protocol
-
Specialized eNMR Cell: An eNMR experiment requires a specialized NMR tube equipped with electrodes to apply a uniform electric field across the sample. The this compound-based electrolyte is loaded into this cell.
-
NMR Spectrometer Setup: The eNMR cell is placed in the PFG-NMR probe. The spectrometer is tuned to the nuclei of interest (e.g., ⁷Li and ¹⁹F).
-
eNMR Experiment: A PFG-NMR pulse sequence is applied in conjunction with a synchronized electric field pulse. The phase of the NMR signal is measured as a function of the applied electric field strength and gradient parameters.
-
Data Analysis: The phase shift of the NMR signal is directly proportional to the velocity of the observed species. By measuring the velocities of the cation (v⁺), the anion (v⁻), and a neutral solvent molecule (v⁰) as an internal reference, the electrophoretic mobilities (μ) can be determined.
-
Calculation: The true lithium transference number, referenced to the solvent (t+⁰), is calculated as:
t+⁰ = [c⁺ * q⁺ * (v⁺ - v⁰)] / [Σᵢ cᵢ * qᵢ * (vᵢ - v⁰)]
where c is the concentration, q is the charge, and v is the velocity of each species i.
Self-Validating System and Trustworthiness
eNMR is considered a "model-free" approach because it does not rely on assumptions about ideal solutions or the Nernst-Einstein relationship.[8] The direct measurement of ionic velocities provides a more accurate representation of ion transport in complex, non-ideal electrolytes. The internal consistency of the data, such as the linear relationship between the phase shift and the applied electric field strength, serves as a validation of the experimental results.
Diagram of the eNMR Method Workflow
Caption: Workflow for the electrophoretic NMR (eNMR) method.
Comparative Analysis of Measurement Techniques
| Feature | Bruce-Vincent Method | PFG-NMR | Electrophoretic NMR (eNMR) |
| Principle | Electrochemical (DC Polarization) | Spectroscopic (Self-Diffusion) | Spectroscopic (Electrophoretic Mobility) |
| Measures | Apparent t+ (based on steady-state current) | Apparent t+ (based on diffusion coefficients) | True t+ (based on ionic velocities) |
| Assumptions | Ideal solution, no ion pairing, stable interfaces.[6] | Ideal solution (Nernst-Einstein), all species contribute to diffusion.[7] | Minimal assumptions, considered "model-free".[8] |
| Sample Requirements | Symmetric Li-Li cell, separator. | NMR-active nuclei in cation and anion. | Specialized eNMR cell with electrodes. |
| Experimental Complexity | Moderate (long polarization times). | Moderate (requires specialized probe). | High (requires specialized equipment and expertise). |
| Applicability to this compound | Prone to error due to high viscosity and potential for strong ion-solvent interactions. | Can provide valuable insights into ion and solvent dynamics, but the calculated t+ may not reflect the true value due to ion pairing.[4] | The most accurate method, especially for non-ideal, viscous electrolytes. |
Note: Specific experimental data for the lithium transference number in pure this compound electrolytes is not widely available in the peer-reviewed literature at the time of writing. The values obtained will be highly dependent on the choice of lithium salt and its concentration. For sulfolane, a structurally similar solvent, t+ values measured by the potentiostatic polarization method have been reported to be significantly different from those derived from PFG-NMR, highlighting the importance of considering ion-ion correlations.[4]
Conclusion and Recommendations
The accurate measurement of the lithium transference number in novel electrolytes such as those based on this compound is a non-trivial but essential task for the development of next-generation lithium batteries.
-
The Bruce-Vincent method , while experimentally accessible, should be approached with caution for sulfone-based electrolytes. Its underlying assumptions of ideal solution behavior are unlikely to hold true in these highly polar and viscous media, potentially leading to an overestimation of the true transference number.[6]
-
PFG-NMR offers a more direct probe of ion dynamics by measuring self-diffusion coefficients. It is an excellent tool for understanding the relative mobility of ions and the extent of ion-solvent interactions. However, the transference number calculated from PFG-NMR data is an apparent value that does not account for ion correlations and may not accurately reflect the true charge transport properties.[4]
-
Electrophoretic NMR stands out as the most rigorous and reliable method for determining the true lithium transference number in complex electrolytes. By directly measuring the electrophoretic mobility of each species, it bypasses the assumptions that limit the other techniques. For researchers with access to the necessary equipment and expertise, eNMR is the recommended method for obtaining the most accurate and insightful data on ion transport in this compound-based electrolytes.
For research groups without access to eNMR, a combination of the Bruce-Vincent method and PFG-NMR can provide a more complete picture of the ion transport landscape. Discrepancies between the results of these two methods can themselves be indicative of the degree of ion pairing and other non-ideal behaviors in the electrolyte, providing valuable insights for the rational design of improved electrolyte formulations. As research into sulfone-based electrolytes continues to grow, the adoption of more rigorous characterization techniques will be crucial for accelerating the development of safer, high-performance batteries.
References
-
Porous Polymer Gel Electrolytes Influence Lithium Transference Number and Cycling in Lithium-Ion Batteries. (2021). MDPI. Retrieved from [Link]
-
Lithium Transference Numbers in PEO/LiTFSA Electrolytes Determined by Electrophoretic NMR. (2019). ResearchGate. Retrieved from [Link]
-
Transport properties of lithium-ion in green nonaqueous solutions and polymer ionic exchange membranes. (n.d.). SciSpace. Retrieved from [Link]
-
Solvent effects on Li ion transference number and dynamic ion correlations in glyme- and sulfolane-based molten Li salt solvates. (2020). RSC Publishing. Retrieved from [Link]
-
Transference Number Determination in Poor-Dissociated Low Dielectric Constant Lithium and Protonic Electrolytes. (n.d.). NIH. Retrieved from [Link]
-
Designing High Lithium-Ion Transference Number and High Stable Electrolytes for Lithium Batteries. (2021). Energy.gov. Retrieved from [Link]
-
Transference number measurement. (2023). Lithium Inventory. Retrieved from [Link]
-
Ion Transport and the True Transference Number in Nonaqueous Polyelectrolyte Solutions for Lithium Ion Batteries. (2019). PubMed. Retrieved from [Link]
-
Operando Characterisation of Lithium–Sulfur Batteries. (2021). Diva-Portal.org. Retrieved from [Link]
-
Ion Transport and the True Transference Number in Nonaqueous Polyelectrolyte Solutions for Lithium Ion Batteries. (2019). ACS Publications. Retrieved from [Link]
-
Sulfone-based electrolytes for high-voltage Li-ion batteries. (n.d.). ResearchGate. Retrieved from [Link]
-
High-concentration LiPF6/sulfone electrolytes: structure, transport properties, and battery application. (n.d.). RSC Publishing. Retrieved from [Link]
-
Ion Transport and the True Transference Number in Nonaqueous Polyelectrolyte Solutions for Lithium-Ion Batteries. (n.d.). eScholarship.org. Retrieved from [Link]
-
Ion Transport and the True Transference Number in Nonaqueous Polyelectrolyte Solutions for Lithium Ion Batteries. (2019). Kristin Persson. Retrieved from [Link]
-
Development of advanced solid-state electrolytes and interfaces for high-performance sulfide-based all-solid-state lithium batterie. (2021). University of Twente. Retrieved from [Link]
-
Transport Properties of Polysulfide Species in Lithium−Sulfur Battery Electrolytes: Coupling of Experiment and Theory. (n.d.). ResearchGate. Retrieved from [Link]
-
Characterizing Ion Transport in Non-Aqueous Electrolyte Solutions for Li-Ion and Li- Metal Batteries. (n.d.). ResearchGate. Retrieved from [Link]
-
Andrade viscosity plot of sulfones (SL, EiPS and DnPS) and their electrolyte solutions (0.5 mol L −1 Mg(TFSA) 2 ) between 10 and 50 • C. (n.d.). ResearchGate. Retrieved from [Link]
-
A carbonate-free, sulfone-based electrolyte for high-voltage Li-ion batteries. (n.d.). LESC. Retrieved from [Link]
-
High-concentration LiPF6/sulfone electrolytes: structure, transport properties, and battery application. (n.d.). pubs.rsc.org. Retrieved from [Link]
-
Properties of Sulfolane Based Aprotic Electrolytes. (n.d.). Portugaliae Electrochimica Acta. Retrieved from [Link]
-
An Overview on Transport Phenomena within Solid Electrolyte Interphase and Their Impact on the Performance and Durability of Lithium-Ion Batteries. (n.d.). MDPI. Retrieved from [Link]
-
Evaluate Sulfone-Based Reduction Sensitive Electrolytes with Lithium Li4Ti5O12/Li and Symmetric Li4+XTi5O12/Li4Ti5O12 Cells. (n.d.). ResearchGate. Retrieved from [Link]
-
Ion Correlations and Transport in Li‑Ion Battery Electrolytes. (n.d.). eScholarship.org. Retrieved from [Link]
-
Transference Number Determination in Poor-Dissociated Low Dielectric Constant Lithium and Protonic Electrolytes. (n.d.). NIH. Retrieved from [Link]
-
Master Thesis Methodological Development for a Li-Ion Cell Experimental and Virtual Characterization. (1980). WebThesis. Retrieved from [Link]
-
Physical behavior of some reaction media. 3. Density, viscosity, dielectric constant, and refractive index changes of methanol +. (n.d.). SciSpace. Retrieved from [Link]
-
Solvent Physical Properties. (n.d.). Stony Brook University. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. High-concentration LiPF6/sulfone electrolytes: structure, transport properties, and battery application - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. energy.gov [energy.gov]
- 4. Solvent effects on Li ion transference number and dynamic ion correlations in glyme- and sulfolane-based molten Li salt solvates - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Aprotic Electrolytes Beyond Organic Carbonates: Transport Properties of LiTFSI Solutions in S‐Based Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High Transference Number Polymer-Based Electrolytes for Lithium Batteries [escholarship.org]
- 8. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
